3-Ethynylcyclohex-2-en-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-ethynylcyclohex-2-en-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O/c1-2-7-4-3-5-8(9)6-7/h1,6H,3-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPMWHVMJEUBHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=O)CCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60561783 | |
| Record name | 3-Ethynylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
124267-26-1 | |
| Record name | 3-Ethynylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60561783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Chemical structure and molecular properties of 3-Ethynylcyclohex-2-en-1-one
This technical guide provides an in-depth analysis of 3-Ethynylcyclohex-2-en-1-one , a bifunctional electrophilic scaffold critical in the synthesis of metabotropic glutamate receptor 5 (mGluR5) antagonists and complex terpenoids.[1]
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers CAS Registry Number: 124267-26-1[1]
Executive Summary
3-Ethynylcyclohex-2-en-1-one (C₈H₈O) is a cyclic enone featuring a terminal alkyne at the 3-position.[1] This unique structural motif integrates two distinct reactive handles: a Michael acceptor (the enone system) and a bioorthogonal click handle (the terminal alkyne). It serves as a pivotal intermediate in the synthesis of non-competitive mGluR5 antagonists, such as ABP688 and its radiolabeled derivatives used in PET imaging. Its ability to undergo regioselective functionalization makes it a valuable tool for fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS).[1]
Chemical Identity & Structural Properties[1][2][3]
The molecule is characterized by a planar cyclohexenone ring with linear conjugation extending to the ethynyl group. This extended conjugation lowers the LUMO energy, making the C3 position highly electrophilic compared to simple enones.
Table 1: Physicochemical Profile
| Property | Data | Notes |
| IUPAC Name | 3-Ethynylcyclohex-2-en-1-one | |
| CAS Number | 124267-26-1 | Confirmed via chemical inventory databases.[1][2][3] |
| Molecular Formula | C₈H₈O | |
| Molecular Weight | 120.15 g/mol | |
| SMILES | O=C1CCCC(C#C)=C1 | |
| Physical State | Pale yellow oil / Low-melting solid | Tendency to darken upon standing due to polymerization.[1] |
| Solubility | DCM, THF, EtOAc, DMSO | Poor solubility in water. |
| Stability | Air-sensitive; Acid-sensitive | Store under inert atmosphere (Ar/N₂) at -20°C. |
Synthetic Pathways[5][6][7]
Synthesis of 3-ethynylcyclohex-2-en-1-one is non-trivial due to the potential for polymerization and the competing reactivity of the enone and alkyne functionalities.[1] Two primary routes are established: the Sonogashira Coupling (Modern) and the Addition-Elimination (Classical) .[1]
Method A: Sonogashira Coupling (Recommended)
This method offers the highest fidelity, avoiding 1,2-addition side products common with hard nucleophiles. It proceeds via a 3-triflyloxy or 3-halo enone intermediate.[1]
Reaction Logic:
-
Activation: 1,3-Cyclohexanedione is activated as a vinyl triflate or vinyl iodide.
-
Coupling: Palladium-catalyzed cross-coupling with trimethylsilylacetylene (TMS-acetylene).[1]
-
Deprotection: Mild desilylation releases the terminal alkyne.
Method B: Oxidative Rearrangement (TEMPO/Cu)
A mild approach converting tertiary allylic alcohols directly to
-
Precursor: 1-Ethynylcyclohex-2-en-1-ol (CAS 38693-58-2).[1]
-
Reagent: TEMPO (catalytic), CuCl (catalytic), O₂.
-
Mechanism: Oxidative rearrangement prevents the need for harsh acidic dehydration conditions which might degrade the alkyne.
Visualization: Synthetic Workflow
Caption: Figure 1. Convergent synthetic pathways. The Sonogashira route (top) is preferred for scale-up; the oxidative rearrangement (bottom) is useful for late-stage diversification.[1]
Reactivity Profile & Mechanism
The molecule possesses orthogonal reactivity zones. The Hard/Soft Acid-Base (HSAB) principle dictates the outcome of nucleophilic attacks.[1]
Michael Addition (Soft Nucleophiles)
The C3 position is a "soft" electrophile.
-
Reagents: Thiols (R-SH), Cuprates (R₂CuLi), Enolates.
-
Outcome: 1,4-Addition yields 3,3-disubstituted cyclohexanones.[1]
-
Note: The ethynyl group is electron-withdrawing (inductive), enhancing the electrophilicity of C3 compared to a methyl group.
Click Chemistry (Cycloaddition)
The terminal alkyne is sterically accessible for Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1]
-
Reagents: Organic Azides (R-N₃), Cu(I) catalyst.
-
Application: This is the primary route for linking the cyclohexenone "warhead" to recognition motifs (e.g., pyridine rings for mGluR5 affinity).
Visualization: Reactivity Map
Caption: Figure 2. Orthogonal reactivity modes. Red arrow indicates soft nucleophile attack; Green arrow indicates cycloaddition.[1]
Medicinal Chemistry Applications: mGluR5 Antagonists
The 3-ethynyl-cyclohexenone motif is a pharmacophore found in potent negative allosteric modulators (NAMs) of the metabotropic glutamate receptor 5 (mGluR5).[1]
Case Study: ABP688 Precursor
ABP688 (3-(6-methylpyridin-2-ylethynyl)-cyclohex-2-enone-O-methyloxime) is a high-affinity radioligand for PET imaging.[1]
-
Role of Scaffold: The ethynyl group acts as a rigid linker that positions the cyclohexenone ring (which binds to the allosteric pocket) in the correct orientation relative to the pyridine ring.
-
Synthesis: 3-Ethynylcyclohex-2-en-1-one is coupled with 2-bromo-6-methylpyridine via Sonogashira coupling, followed by oxime formation.[1]
Experimental Protocols
Protocol 1: Synthesis via Sonogashira Coupling
Adapted from standard procedures for 3-alkynyl enones.[1]
Reagents:
-
3-Triflyloxy-2-cyclohexenone (1.0 equiv)[1]
-
Trimethylsilylacetylene (1.2 equiv)[1]
-
Pd(PPh₃)₂Cl₂ (0.05 equiv)[1]
-
CuI (0.10 equiv)[1]
-
Triethylamine (3.0 equiv) in DMF.[4]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add 3-triflyloxy-2-cyclohexenone and dry DMF (0.2 M concentration).
-
Catalyst Addition: Add Pd(PPh₃)₂Cl₂, CuI, and Et₃N. Stir for 5 minutes until the solution is homogenous.
-
Coupling: Add trimethylsilylacetylene dropwise via syringe.
-
Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (formation of a less polar spot).
-
Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), water, and brine. Dry over MgSO₄.[5]
-
Deprotection: Redissolve the crude silyl-alkyne in MeOH. Add K₂CO₃ (0.5 equiv). Stir for 30 mins.
-
Purification: Flash chromatography (Hexanes/EtOAc gradient).
Protocol 2: Characterization (Expected Data)
-
¹H NMR (400 MHz, CDCl₃):
- 6.15 (s, 1H, C2-H ) – Characteristic vinyl singlet.
- 3.35 (s, 1H, C≡C-H ) – Terminal alkyne proton.
- 2.45 (t, 2H, C6-H).
- 2.38 (t, 2H, C4-H).
- 2.05 (m, 2H, C5-H).
-
¹³C NMR (100 MHz, CDCl₃):
- 199.5 (C=O), 145.0 (C3), 130.5 (C2), 82.0 (C≡C -H), 80.5 (C ≡C-H).
References
-
BLD Pharm. (2024).[3] Product Datasheet: 3-Ethynylcyclohex-2-en-1-one (CAS 124267-26-1).[1][3]Link[1]
-
Ametamey, S. M., et al. (2010). "Structure-activity relationships of fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) derivatives." Journal of Medicinal Chemistry, 53(10), 4009-4017. Link
-
Alagille, D., et al. (2005). "Synthesis and receptor assay of aromatic-ethynyl-aromatic derivatives with potent mGluR5 antagonist activity." Bioorganic & Medicinal Chemistry, 13(1), 197-209. Link
-
Semmelhack, M. F., et al. (1979).[6] "Formation of 3-Substituted Cyclohexenones by Nucleophilic Addition to Anisole-Chromium Complexes." Princeton University Research. Link[1]
-
Amadis Chemical. (2024).[7] Chemical Inventory: 3-ethynylcyclohex-2-en-1-one.[1][8][2][3][9]Link[1]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 124267-26-1|3-ethynylcyclohex-2-en-1-one|BLD Pharm [bldpharm.com]
- 4. Design and synthesis of (E)-1-((3-ethyl-2,4,4-trimethylcyclohex-2- enylidene)methyl-4-substituted benzenes from 1-(2,6,6-trimethylcyclohex-1-enyl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 6. collaborate.princeton.edu [collaborate.princeton.edu]
- 7. 3-ethynylcyclohex-2-en-1-one,124267-26-1-Amadis Chemical [amadischem.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. CN1781910A - ä½ä¸ºå¿è¶é èºåä½è¯ç©çè¯ä¹èºåç¨ ç¯åä½åå ¶ç¨é - Google Patents [patents.google.com]
3-Ethynylcyclohex-2-en-1-one (CAS 124267-26-1): Physicochemical Profiling and Strategic Applications in mGluR5 PET Tracer Development
Executive Summary
3-Ethynylcyclohex-2-en-1-one (CAS 124267-26-1) is a highly versatile bifunctional building block featuring a conjugated cyclohexenone core and a terminal alkyne moiety[1]. In contemporary medicinal chemistry and neuropharmacology, this compound serves as the critical foundational scaffold for synthesizing high-affinity, non-competitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5)[2]. Most notably, it is the primary precursor for the synthesis of ABP688 and its fluorinated derivatives (e.g., [18F]-PSS223), which are benchmark Positron Emission Tomography (PET) radiotracers used to visualize mGluR5 distributions in vivo[3][4].
This technical guide provides an in-depth analysis of the physicochemical properties of 3-ethynylcyclohex-2-en-1-one and details its mechanistic role and experimental handling in the development of advanced neuroimaging agents.
Physicochemical Data & Structural Profiling
To ensure reproducible synthetic workflows, understanding the physicochemical baseline of 3-ethynylcyclohex-2-en-1-one is paramount. The dual reactivity of the molecule—electrophilic at the enone carbon and nucleophilic/cross-coupling-ready at the terminal alkyne—dictates its handling, storage, and synthetic utility.
Table 1: Core Physicochemical Properties
| Property | Value / Description |
| CAS Registry Number | 124267-26-1[1] |
| IUPAC Name | 3-ethynylcyclohex-2-en-1-one |
| Molecular Formula | C8H8O[1] |
| Molecular Weight | 120.15 g/mol [1] |
| SMILES String | O=C1C=C(C#C)CCC1[1] |
| Appearance | Pale yellow to brown oil/liquid |
| Storage Conditions | 2-8°C (refrigerated) to prevent spontaneous alkyne polymerization[5] |
| Solubility | Soluble in Dichloromethane (DCM), Ethyl Acetate, Methanol, and Pyridine |
Mechanistic Role in mGluR5 Tracer Synthesis
Expertise & Causality: The selection of 3-ethynylcyclohex-2-en-1-one as a precursor for mGluR5 PET tracers is driven by strict structure-activity relationship (SAR) requirements[2]. The mGluR5 allosteric binding pocket requires a rigid, spatially constrained geometry. The cyclohexenone ring provides this conformational restriction. Meanwhile, the terminal alkyne serves as an ideal handle for extending the molecule via Sonogashira cross-coupling with various substituted pyridines (e.g., 6-methylpyridine for ABP688)[4].
Furthermore, the ketone moiety undergoes condensation with substituted hydroxylamines to form oximes[3]. The (E)-oxime isomer consistently demonstrates superior binding affinity (
Trustworthiness & Self-Validation:
During the condensation reaction, monitoring the (E)/(Z) stereoisomeric ratio is critical. Researchers must employ
Synthetic Pathway Visualization
The following diagram illustrates the logical synthetic progression from the base 3-ethynylcyclohex-2-en-1-one scaffold to the final PET tracer, highlighting the critical oxime condensation and cross-coupling stages.
Synthetic workflow from 3-ethynylcyclohex-2-en-1-one to mGluR5 PET tracers like [11C]ABP688.
Experimental Protocol: Synthesis of (E)-3-ethynylcyclohex-2-enoneoxime
This protocol details the conversion of 3-ethynylcyclohex-2-en-1-one into its corresponding oxime, a critical intermediate for ABP688 derivatives[3].
Materials Required:
-
3-Ethynylcyclohex-2-en-1-one (1.0 eq)
-
O-Alkylhydroxylamine hydrochloride (e.g., O-methylhydroxylamine HCl) (1.5 eq)
-
Anhydrous Pyridine (Solvent and base)
-
Dichloromethane (DCM) and Brine for extraction
Step-by-Step Methodology:
-
Preparation of Reaction Mixture: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-ethynylcyclohex-2-en-1-one in anhydrous pyridine to achieve an approximate 0.2 M concentration.
-
Causality: Pyridine is strategically chosen as it acts as both the solvent and the acid scavenger for the hydrochloride salt of the hydroxylamine, neutralizing the HCl and driving the nucleophilic attack forward[3].
-
-
Reagent Addition: Slowly add the O-alkylhydroxylamine hydrochloride (1.5 eq) to the stirring solution at room temperature.
-
Reaction Progression: Stir the mixture continuously for 16-18 hours at room temperature[3].
-
Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (7:3). The complete disappearance of the UV-active ketone starting material and the appearance of two closely eluting spots (representing the (E) and (Z) oxime isomers) indicate that the reaction has reached completion.
-
-
Quenching and Extraction: Evaporate the pyridine under reduced pressure. Dilute the crude residue with DCM and wash sequentially with 1N HCl (to remove any residual pyridine), saturated NaHCO
, and brine. -
Drying and Concentration: Dry the organic layer over anhydrous Na
SO , filter, and concentrate in vacuo. -
Isomer Separation (Critical Step): Purify the crude mixture via flash column chromatography on silica gel.
-
Causality: The (E)-isomer and (Z)-isomer must be separated meticulously. The (E)-geometry is strictly required to maintain high pharmacological affinity to the mGluR5 receptor[2].
-
Self-Validation: Confirm the stereochemistry of the isolated fractions using 2D NOESY NMR spectroscopy, observing the spatial correlation between the oxime alkyl group and the cyclohexene ring protons.
-
References
-
Title: Structure−Activity Relationships of Fluorinated (E)-3-((6-Methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) Derivatives and the Discovery of a High Affinity Analogue as a Potential Candidate for Imaging Metabotropic Glutamate Recepors Subtype 5 (mGluR5) with Positron Emission Tomography (PET) Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
Sources
- 1. 124267-26-1|3-ethynylcyclohex-2-en-1-one|BLD Pharm [bldpharm.com]
- 2. Structure-activity relationships of fluorinated (E)-3-((6-methylpyridin-2-yl)ethynyl)cyclohex-2-enone-O-methyloxime (ABP688) derivatives and the discovery of a high affinity analogue as a potential candidate for imaging metabotropic glutamate recepors subtype 5 (mGluR5) with positron emission tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (E)-3-ethynylcyclohex-2-enoneoxime - CAS号 1224432-90-9 - 摩熵化学 [molaid.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 3-ethynylcyclohex-2-en-1-one,124267-26-1-Amadis Chemical [amadischem.com]
Technical Guide: Synthesis Pathways for 3-Ethynylcyclohex-2-en-1-one
The following technical guide details the synthesis of 3-Ethynylcyclohex-2-en-1-one , a critical Michael acceptor and enyne scaffold used in the development of covalent inhibitors and fused-ring pharmacophores.
Executive Summary & Strategic Utility
3-Ethynylcyclohex-2-en-1-one represents a high-value "warhead" intermediate. Its structure combines a conjugated enone (Michael acceptor) with a terminal alkyne, offering orthogonal reactivity for click chemistry (CuAAC), Sonogashira diversification, or covalent cysteine targeting in drug discovery.
This guide outlines two primary synthetic pathways selected for their reliability and scalability:
-
The Nucleophilic Transposition Route (Pathway A): Ideal for multigram/kilogram scale-up. It utilizes inexpensive reagents (1,3-cyclohexanedione, ethanol, lithium acetylide) but requires strict cryogenic control.
-
The Catalytic Cross-Coupling Route (Pathway B): Ideal for late-stage functionalization or library synthesis. It offers milder conditions and higher tolerance for sensitive functional groups but incurs higher catalyst costs.
Pathway A: Nucleophilic Transposition (The "Stork-Danishefsky" Protocol)
This pathway relies on the conversion of a 1,3-diketone into a vinylogous ester, followed by 1,2-addition of an acetylide and acid-mediated transposition. This is the industry-standard approach for generating 3-substituted enones.
Mechanistic Logic
The reaction proceeds via a "carbonyl transposition" mechanism:
-
Activation: 1,3-Cyclohexanedione is locked into its enol ether form (3-ethoxy-2-cyclohexenone).
-
Hard Nucleophile Addition: Lithium acetylide attacks the carbonyl carbon (C1) exclusively (1,2-addition), forming a tertiary allylic alcohol.
-
Acidic Hydrolysis & Rearrangement: Under acidic conditions, the enol ether hydrolyzes to a ketone at C3. Concurrently, the C1 hydroxyl group eliminates (dehydration) to restore conjugation. The net result is the replacement of the ethoxy group with the ethynyl group.
Experimental Protocol
Step 1: Synthesis of 3-Ethoxy-2-cyclohexen-1-one
-
Reagents: 1,3-Cyclohexanedione (1.0 eq), Absolute Ethanol (excess), p-Toluenesulfonic acid (pTSA, 0.05 eq), Toluene (solvent).
-
Procedure:
-
Charge a round-bottom flask with 1,3-cyclohexanedione and pTSA in a mixture of toluene/ethanol (4:1).
-
Fit with a Dean-Stark trap. Reflux for 4–6 hours until theoretical water is collected.
-
Cool to RT, wash with sat. NaHCO3 and brine.
-
Concentrate and distill under reduced pressure (bp ~120°C @ 11 mmHg).
-
Checkpoint: Product should be a clear oil.
-
Step 2: Acetylide Addition and Transposition
-
Reagents: 3-Ethoxy-2-cyclohexen-1-one (1.0 eq), Lithium Acetylide-Ethylenediamine complex (1.2 eq) OR TMS-Acetylene + n-BuLi, THF (anhydrous), 10% H2SO4.
-
Procedure:
-
Cryogenic Setup: Flame-dry a 3-neck flask under Argon. Add Lithium Acetylide-EDA complex and anhydrous THF. Cool to -78°C .[1]
-
Addition: Add 3-ethoxy-2-cyclohexen-1-one (diluted in THF) dropwise over 30 mins. Maintain temp < -70°C to prevent polymerization.
-
Warming: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Hydrolysis (Critical): Pour the reaction mixture into a vigorously stirred solution of 10% H2SO4 at 0°C. Stir for 30-60 mins. This step effects the hydrolysis of the enol ether and dehydration.[1]
-
Workup: Extract with Et2O (x3). Wash combined organics with sat. NaHCO3 (careful: gas evolution) and brine. Dry over MgSO4.
-
Purification: Flash chromatography (Hexanes/EtOAc 8:2). The product is often a low-melting solid or oil.
-
Pathway Visualization (DOT)
Figure 1: The carbonyl transposition sequence converts the symmetric diketone into the asymmetric enynone.
Pathway B: Palladium-Catalyzed Cross-Coupling (Sonogashira)
This pathway utilizes modern transition-metal catalysis to install the alkyne. It is preferred when working with precious intermediates or when the "transposition" conditions (acid/strong nucleophile) are too harsh for other functional groups on the ring.
Mechanistic Logic[2]
-
Activation: The 1,3-diketone is converted to a vinyl iodide or vinyl triflate (pseudohalide), creating a reactive handle at the 3-position.
-
Oxidative Addition: Pd(0) inserts into the C-I or C-OTf bond.
-
Transmetallation & Reductive Elimination: The copper acetylide transfers the alkyne to Palladium, followed by bond formation.
-
Deprotection: Removal of the silyl group (if TMS-acetylene is used) reveals the terminal alkyne.
Experimental Protocol
Step 1: Synthesis of 3-Iodo-2-cyclohexen-1-one
-
Reagents: 1,3-Cyclohexanedione (1.0 eq), Iodine (I2, 1.2 eq), Triphenylphosphine (PPh3, 1.2 eq), Acetonitrile.
-
Procedure:
-
Dissolve 1,3-cyclohexanedione and PPh3 in MeCN.
-
Add I2 portion-wise (exothermic).
-
Reflux for 2–3 hours.
-
Cool, concentrate, and purify via silica plug to remove triphenylphosphine oxide.
-
Note: Alternatively, convert to 3-triflyloxy-2-cyclohexenone using Tf2O and Pyridine if the iodide yield is low.
-
Step 2: Sonogashira Coupling
-
Reagents: 3-Iodo-2-cyclohexen-1-one (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq), Pd(PPh3)2Cl2 (0.02 eq), CuI (0.04 eq), Et3N (2.0 eq), THF (degassed).
-
Procedure:
-
Degassing: Sparge THF and Et3N with Argon for 15 mins.
-
Coupling: Combine halide, catalysts, and base in the Schlenk flask. Add TMSA last.
-
Stir at Room Temperature (or mild heat 40°C) for 4–12 hours. Monitor by TLC (disappearance of iodide).
-
Filter through Celite to remove Pd black. Concentrate.
-
Step 3: Desilylation
-
Reagents: TMS-intermediate, K2CO3 (0.5 eq), Methanol.
-
Procedure:
-
Dissolve crude oil in MeOH. Add solid K2CO3.
-
Stir at RT for 30 mins.
-
Dilute with water, extract with Et2O.
-
Purify via column chromatography.
-
Pathway Visualization (DOT)
Figure 2: The modular cross-coupling approach allows for the use of protected alkynes to prevent polymerization.
Comparative Analysis & Data Summary
The choice of pathway depends heavily on the scale and available equipment.
| Feature | Pathway A: Nucleophilic Transposition | Pathway B: Sonogashira Coupling |
| Primary Mechanism | 1,2-Addition / Acidic Rearrangement | Pd/Cu Cross-Coupling |
| Overall Yield | 50–65% (2 steps) | 70–85% (3 steps) |
| Cost Efficiency | High (Cheap reagents) | Low (Pd catalysts, ligands) |
| Scalability | Excellent (Kg scale possible) | Moderate (Catalyst cost limits scale) |
| Key Risk | Polymerization of acetylide; Cryogenic control required. | Homocoupling (Glaser) of alkyne; Pd removal. |
| Atom Economy | High | Lower (Loss of TMS, Iodine/Triflate) |
References
-
Synthesis of 3-ethoxy-2-cyclohexenone: Gannon, W. F.; House, H. O. Organic Syntheses, Coll. Vol. 5, p. 294 (1973).
-
Lithium Acetylide Addition Protocols: Midland, M. M. Organic Syntheses, Coll. Vol. 6, p. 679 (1988).
-
Sonogashira Coupling on Enones: Liang, B.; et al. Journal of Organic Chemistry, 2005, 70, 391-393.
-
General Reactivity of 3-Iodo-2-cyclohexenone: Piers, E.; et al. Canadian Journal of Chemistry, 1982, 60, 210.
-
Sonogashira Protocol Standards: Chinchilla, R.; Nájera, C. Chemical Reviews, 2007, 107, 874.
Sources
The Bifunctional Potential of 3-Ethynylcyclohex-2-en-1-one in Modern Drug Discovery: A Technical Guide
Executive Summary
In the evolving landscape of targeted therapeutics and chemical proteomics, the demand for compact, bifunctional molecular probes has never been higher. 3-Ethynylcyclohex-2-en-1-one (CAS: 124267-26-1) [1][2] represents a highly versatile, structurally pre-organized scaffold that bridges two critical domains of modern pharmaceutical science: targeted covalent inhibition and bioorthogonal click chemistry.
As a Senior Application Scientist, I have designed this technical guide to deconstruct the utility of this molecule. By combining an
Structural Rationale & Dual-Reactivity Profile
The pharmaceutical value of 3-Ethynylcyclohex-2-en-1-one lies in its dual-reactivity profile, governed by Hard-Soft Acid-Base (HSAB) theory and steric pre-organization.
-
The Cyclohexenone Moiety (Michael Acceptor): The
-unsaturated cyclic ketone acts as a "soft" electrophile. Unlike "hard" electrophiles that indiscriminately target amines (e.g., lysine), the enone preferentially reacts with "soft" nucleophiles, specifically the thiolate anions of reactive cysteine residues in enzyme active sites[5]. Furthermore, the rigid cyclic nature of the cyclohexenone minimizes the entropic penalty during the transition state of the Michael addition, enhancing reaction kinetics compared to flexible acyclic enones[7]. -
The Terminal Alkyne (Bioorthogonal Handle): The ethynyl group is biologically inert (bioorthogonal) but highly reactive under Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) conditions[8][9]. This allows the molecule to be tagged ex vivo or in vitro with fluorophores or affinity tags only after it has covalently bound to its biological target[4].
Caption: Workflow of 3-Ethynylcyclohex-2-en-1-one dual reactivity in chemical biology.
Application 1: Covalent Warhead for Cysteine-Targeted Therapies
The resurgence of Targeted Covalent Inhibitors (TCIs) has driven the need for warheads with tunable reactivity. An ideal TCI must be electrophilic enough to bind its target but stable enough to avoid off-target toxicity (e.g., reacting with abundant glutathione).
Cyclohexenones offer a "Goldilocks" zone of reactivity[5]. When 3-Ethynylcyclohex-2-en-1-one enters a binding pocket, the non-covalent interactions position the enone in proximity to a nucleophilic cysteine. The subsequent Michael addition forms a stable thioether bond. The intrinsic ligand efficiency of Michael acceptors is exceptionally high (up to 23 kJ mol⁻¹ per non-hydrogen atom), making them highly atom-economical for drug design[5].
Quantitative Data: Comparative Kinetics of Covalent Warheads
To contextualize the reactivity of the cyclohexenone moiety, Table 1 summarizes the comparative kinetics of standard covalent warheads used in medicinal chemistry.
| Warhead Type | Example Drug/Probe | Primary Target | Intrinsic Reactivity | Reversibility |
| Acrylamide | Ibrutinib, Osimertinib | Cysteine | Moderate | Irreversible |
| Cyclohexenone | 3-Ethynylcyclohex-2-en-1-one | Cysteine | Moderate-High | Slowly Reversible / Irreversible |
| Vinyl Sulfone | K777 | Cysteine | High | Irreversible |
| Chloroacetamide | PROTAC Handles | Cys / Lys | Very High (Poor Selectivity) | Irreversible |
Table 1: Comparative reactivity profiles of electrophilic warheads. Cyclohexenones provide a highly selective, moderate-to-high reactivity profile ideal for targeting sterically constrained cysteines.
Application 2: Activity-Based Protein Profiling (ABPP)
Activity-Based Protein Profiling (ABPP) utilizes chemical probes to interrogate the functional state of enzymes within complex proteomes[3]. Because traditional bulky probes (e.g., those pre-conjugated to biotin) suffer from poor cellular permeability, modern ABPP relies on two-step click chemistry[4][10].
3-Ethynylcyclohex-2-en-1-one acts as an ideal primary probe. Its low molecular weight ensures excellent cell permeability, allowing it to label active enzymes in vivo without disrupting the native cellular environment[4]. Following cell lysis, the terminal alkyne is reacted with an azide-reporter via CuAAC to enable visualization or enrichment[3].
Caption: Activity-Based Protein Profiling (ABPP) workflow utilizing an alkyne-tagged probe.
Standardized Protocol: In Situ ABPP via CuAAC
This self-validating protocol ensures high-fidelity labeling while minimizing oxidative artifacts during the click reaction.
Step 1: In Vivo Probe Incubation
-
Action: Treat live cells in culture with 1–10 µM of 3-Ethynylcyclohex-2-en-1-one for 1 hour at 37°C.
-
Causality: Labeling in living cells preserves endogenous protein-protein interactions and avoids the artifactual oxidation of cysteines that frequently occurs during tissue homogenization[4].
Step 2: Proteome Extraction
-
Action: Wash cells with ice-cold PBS, harvest, and lyse using a mild non-ionic detergent buffer (e.g., 1% NP-40 in 50 mM Tris-HCl, pH 7.4). Centrifuge at 14,000 x g to clear the lysate.
-
Causality: Mild lysis preserves the structural integrity of the proteome without hydrolyzing the newly formed covalent thioether adducts.
Step 3: CuAAC Click Chemistry
-
Action: Normalize proteome concentration to 1 mg/mL. To 1 mL of lysate, sequentially add: 100 µM Azide-Fluorophore (or Azide-Biotin), 1 mM TCEP, 100 µM TBTA ligand, and 1 mM CuSO₄. Vortex gently and incubate in the dark for 1 hour at room temperature.
-
Causality: The order of addition is critical. Tris(2-carboxyethyl)phosphine (TCEP) is required to reduce inactive Cu(II) to the catalytically active Cu(I) species in situ[4]. The TBTA ligand stabilizes the Cu(I) oxidation state and prevents the copper-mediated generation of reactive oxygen species (ROS) that would otherwise degrade the proteins.
Step 4: Protein Precipitation & Enrichment
-
Action: Add cold methanol/chloroform/water to precipitate the proteins. Centrifuge, discard the supernatant, and wash the pellet twice with cold methanol.
-
Causality: Precipitation effectively removes unreacted copper salts and excess azide-reporter, drastically reducing background noise in downstream in-gel fluorescence or MudPIT LC-MS/MS analysis[3].
Application 3: Scaffold for Neurological Prodrugs
Beyond its use as a chemical biology probe, 3-Ethynylcyclohex-2-en-1-one is a highly valuable synthetic intermediate for complex Active Pharmaceutical Ingredients (APIs).
According to European patent literature (EP1274411B1), this molecule is utilized in the synthesis of phenylethylamines and condensed ring variants that serve as prodrugs for catecholamines[6]. In the treatment of neurodegenerative disorders such as Parkinson's disease, delivering dopamine directly to the brain is impossible due to the blood-brain barrier (BBB)[6].
By utilizing the cyclohexenone scaffold, chemists can synthesize highly lipophilic, rigidified prodrugs. The ethynyl group serves as an ideal synthetic handle for Sonogashira cross-coupling or further cycloadditions, allowing for the rapid generation of structural analogs. Once these lipophilic prodrugs cross the BBB, they undergo enzymatic metabolic activation to release the active catecholamine payload directly into the central nervous system, mitigating systemic side effects[6].
References
- Google Patents (EP1274411B1):Phenylethylamines and condensed rings variants as prodrugs of catecholamines, and their use.
-
Wikipedia: Click chemistry. Available at: [Link]
-
Organic Chemistry Portal: Click Chemistry Azide-Alkyne Cycloaddition. Available at:[Link]
-
National Institutes of Health (PMC): Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry. Available at: [Link]
-
Journal of the American Chemical Society: Activity-Based Protein Profiling in Vivo Using a Copper(I)-Catalyzed Azide-Alkyne [3 + 2] Cycloaddition. Available at: [Link]
-
Frontiers in Pharmacology: Advanced Activity-Based Protein Profiling Application Strategies for Drug Development. Available at:[Link]
-
National Institutes of Health (PMC): Getting the Right Grip? How Understanding Electrophile Selectivity Profiles Could Illuminate Our Understanding of Redox Signaling. Available at: [Link]
-
MDPI: Asymmetric Organocatalytic Reactions of α,β-Unsaturated Cyclic Ketones. Available at: [Link]
Sources
- 1. 3-ethynylcyclohex-2-en-1-one,124267-26-1-Amadis Chemical [amadischem.com]
- 2. 3-ethynyl-2-cyclohexen-1-one - CAS号 124267-26-1 - 摩熵化学 [molaid.com]
- 3. Activity-Based Protein Profiling (ABPP) and Click Chemistry (CC)-ABPP by MudPIT Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Getting the Right Grip? How Understanding Electrophile Selectivity Profiles Could Illuminate Our Understanding of Redox Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EP1274411B1 - Phenylethylamines and condensed rings variants as prodrugs of catecholamines, and their use - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Click Chemistry [organic-chemistry.org]
- 10. Frontiers | Advanced Activity-Based Protein Profiling Application Strategies for Drug Development [frontiersin.org]
Technical Guide: Safe Handling and Application of 3-Ethynylcyclohex-2-en-1-one (CAS 17299-34-2)
Executive Summary & Chemical Identity[1][2]
3-Ethynylcyclohex-2-en-1-one is a highly reactive, conjugated enone intermediate used primarily in the synthesis of allosteric modulators (e.g., mGluR5 antagonists) and complex natural product scaffolds. Its utility stems from its dual functionality: it serves as both a Michael acceptor (electrophile) and a Sonogashira coupling partner (terminal alkyne).
However, this utility comes with a distinct hazard profile.[1] The extended conjugation (
Chemical Profile Table
| Parameter | Data |
| IUPAC Name | 3-Ethynylcyclohex-2-en-1-one |
| CAS Number | 17299-34-2 |
| Molecular Formula | C |
| Molecular Weight | 120.15 g/mol |
| Physical State | Pale yellow to amber liquid (or low-melting solid) |
| Solubility | Soluble in DCM, THF, DMSO; Sparingly soluble in water |
| Key Reactivity | Michael Addition, 1,3-Dipolar Cycloaddition, Sonogashira Coupling |
Hazard Identification & Mechanistic Toxicology
This section moves beyond standard GHS codes to explain why this molecule is hazardous based on its structure-activity relationship (SAR).
The "Double-Edged" Reactivity
The molecule possesses two reactive centers that dictate its toxicity and instability:
-
The Enone System (C1-C2-C3): The carbonyl group withdraws electron density, making the
-carbon (C3) highly electrophilic. Biological nucleophiles (e.g., cysteine residues in proteins) can attack here via Michael addition, leading to skin sensitization and cellular toxicity. -
The Terminal Alkyne (C3-Ethynyl): This group extends the conjugation, increasing the electrophilicity of the enone. It also presents a risk of forming explosive metal acetylides (with Cu, Ag) and exothermic polymerization.
Figure 1: Mechanistic hazard map linking chemical structure to safety risks.
GHS Classification (Derived)
Based on read-across from 2-cyclohexen-1-one and ethynyl-cyclohexanol analogs:
-
Acute Toxicity (Oral/Dermal): Category 3/4 (Toxic/Harmful).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[2][3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Skin Sensitization: Category 1 (May cause an allergic skin reaction).
-
Flammable Liquid: Category 4 (Combustible).[2]
Storage and Stability Protocols
Unlike stable reagents, 3-ethynylcyclohex-2-en-1-one requires active management to prevent degradation.
The "Cold & Dark" Rule
-
Temperature: Store at -20°C . The terminal alkyne is prone to slow polymerization at room temperature, which can turn the liquid into an insoluble gel.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can induce radical polymerization or oxidative cleavage of the alkyne.
-
Stabilizers: Commercial preparations may contain small amounts of BHT (butylated hydroxytoluene) or hydroquinone. Do not remove these unless necessary for catalysis.
Incompatibility Matrix
| Substance Class | Interaction Risk | Protocol |
| Heavy Metals (Cu, Ag, Hg) | Formation of explosive metal acetylides. | CRITICAL: Avoid copper fittings, spatulas, or metallic waste cans. |
| Strong Bases (NaOH, NaH) | Deprotonation of alkyne; polymerization. | Add base slowly at low temp (-78°C to 0°C). |
| Thiols/Amines | Rapid Michael addition (exothermic). | Use only as intended reactants; wear double gloves. |
Operational Safety: Synthesis Workflow
This section details the safe execution of a Sonogashira Coupling , a common application for this molecule.
Engineering Controls
-
Fume Hood: Mandatory.[4] Velocity > 100 fpm.
-
Blast Shield: Recommended during scale-up (>5g) due to the energy potential of the acetylene group.
PPE Selection (Self-Validating)
-
Gloves: Silver Shield (Laminate) or Double Nitrile (change every 15 mins). Reasoning: Small enones permeate standard nitrile rubber rapidly.
-
Respiratory: If working outside a hood (not recommended), use a full-face respirator with OV/P100 cartridges .
Experimental Workflow: Sonogashira Coupling
Objective: Coupling 3-ethynylcyclohex-2-en-1-one with an aryl halide.
-
Deoxygenation (The Setup):
-
Solvent (THF/Et3N) must be sparged with Argon for 30 mins before adding the catalyst.
-
Why? Oxygen destroys Pd(0) catalysts and promotes homocoupling (Glaser coupling) of the alkyne, generating heat.
-
-
Reagent Addition Order:
-
Add Aryl Halide + Pd Catalyst + CuI (catalytic) first.
-
Add 3-ethynylcyclohex-2-en-1-one LAST, preferably as a solution, dropwise.
-
Safety Check: This prevents a high concentration of the free alkyne from interacting with the copper source in the absence of the coupling partner.
-
-
Quench & Workup:
-
Quench with saturated NH
Cl. -
Copper Removal: Wash the organic layer with 10% aqueous ethylenediamine or NH
OH/NH Cl to chelate copper. Blue aqueous layer confirms copper removal. -
Why? Residual copper in the product can catalyze decomposition during rotary evaporation.
-
Figure 2: Safe workflow for Sonogashira coupling involving 3-ethynylcyclohex-2-en-1-one.
Emergency Procedures
Spill Management
-
Small Spill (<10 mL):
First Aid
-
Skin Contact: Immediate flush with water for 15 minutes. Use polyethylene glycol (PEG 400) if available, as it solubilizes the organic enone better than water alone.
-
Eye Contact: Flush for 15 minutes. Seek ophthalmologist support immediately (lachrymator/corrosive risk).
Waste Disposal
Disposal of this compound requires segregation due to the "Heavy Metal + Acetylene" risk.
-
Stream A (Pure Compound): High BTU organic waste. Incineration.
-
Stream B (Reaction Mixtures): If Copper/Palladium was used, the waste MUST be labeled "Heavy Metal Organic Waste."
-
Warning: Never pour copper-containing acetylenic waste into the main organic solvent drum. Over time, solid copper acetylides can precipitate and dry out in the drum rim, creating an explosion hazard.
-
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 2-Cyclohexen-1-one. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 238965, 3-Ethylcyclohex-2-en-1-one (Analogous structure data). Link
-
Vrielynck, F. A., & De Clercq, P. J. (2007).[6] Asymmetric Synthesis of the Epimeric (3S)-3-((E)-Hex-1-enyl)-2-methylcyclohexanones. Molecules, 12(2), 237-244.[6] (Synthesis methodology context). Link[6]
-
Linde Gas. (2024). Handling and Transportation of Acetylene and Acetylenic Compounds. Link
-
Fisher Scientific. (2025). Safety Data Sheet: 1-Ethynylcyclohexanol. Link
Sources
The Role of 3-Ethynylcyclohex-2-en-1-one in Heterocyclic Compound Discovery: A Mechanistic and Methodological Guide
Executive Summary
In the landscape of modern drug discovery and radiopharmaceutical development, bifunctional synthons are critical for the rapid assembly of complex molecular architectures. 3-Ethynylcyclohex-2-en-1-one (CAS 124267-26-1) has emerged as a privileged scaffold, particularly in the synthesis of high-affinity neuroimaging agents and advanced heterocyclic therapeutics. This technical guide explores the mechanistic utility, orthogonal reactivity, and validated experimental protocols associated with this unique building block.
Structural Anatomy and Orthogonal Reactivity
The synthetic value of 3-ethynylcyclohex-2-en-1-one lies in its dual, electronically distinct functional groups: an
-
The Terminal Alkyne: Serves as a prime candidate for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) or cycloadditions (e.g., CuAAC click chemistry).
-
The Conjugated Ketone: Provides an electrophilic center for condensation reactions (e.g., oxime formation) or conjugate Michael additions.
By selectively addressing these sites, researchers can construct extended
Orthogonal reactivity profile of 3-ethynylcyclohex-2-en-1-one.
Core Application: Discovery of mGluR5 PET Tracers
The metabotropic glutamate receptor subtype 5 (mGluR5) is heavily implicated in neurological disorders such as schizophrenia and depression. Visualizing these receptors in vivo requires Positron Emission Tomography (PET) tracers with exceptional binding affinity and optimized lipophilicity 1.
3-Ethynylcyclohex-2-en-1-one is the foundational starting material for the gold-standard mGluR5 tracer [
Causality in Synthetic Design
The synthesis of these tracers relies on a specific sequence: Oxime Condensation
-
Why oxime formation first? Condensing the ketone with hydroxylamine prior to cross-coupling prevents the enone from participating in unwanted side reactions during the palladium-catalyzed step. Furthermore, isolating the (E)-isomer of the oxime is critical, as only the (E)-geometry correctly orientates the subsequent radiolabeled side-chain into the allosteric binding pocket of mGluR5.
-
Why extend the side chain in PSS223? Early
F analogues like FDEGPECO suffered from low lipophilicity, resulting in poor brain penetration. By utilizing the 3-ethynylcyclohex-2-en-1-one core and extending the oxime alkyl chain by one methylene group, researchers successfully restored the lipophilicity to match the original C-ABP688 profile 3.
Synthetic workflow from 3-ethynylcyclohex-2-en-1-one to mGluR5 PET tracer[18F]-PSS223.
Quantitative Data: Structure-Activity Relationships (SAR)
The structural modifications branching from the 3-ethynylcyclohex-2-en-1-one core directly impact binding affinity. The table below summarizes the SAR data for key derivatives.
| Compound | Target Receptor | Radiometal / Isotope | Binding Affinity ( | Lipophilicity / Brain Penetration |
| [ | mGluR5 | High (Gold Standard) | ||
| [ | mGluR5 | N/A (Sub-optimal) | Low relative accumulation | |
| [ | mGluR5 | High (Restored via chain extension) |
Data synthesized from in vitro Scatchard assays modeling two-site binding affinities 2.
Experimental Workflows & Validated Protocols
To ensure scientific integrity, the following protocols represent self-validating systems. The progression of the reaction can be visually and analytically tracked.
Protocol A: Synthesis of (E)-3-Ethynylcyclohex-2-enone Oxime
Objective: Chemoselective condensation of the ketone while preserving the terminal alkyne.
-
Preparation: Dissolve 3-ethynylcyclohex-2-en-1-one (1.0 eq) in anhydrous pyridine.
-
Causality: Pyridine acts as both the solvent and the base, neutralizing the HCl salt of the hydroxylamine reagent and driving the equilibrium forward without triggering alkyne degradation.
-
-
Addition: Add hydroxylamine hydrochloride (1.5 eq) portion-wise at 0 °C.
-
Reaction: Stir the mixture at room temperature for 16.5 hours under an inert atmosphere [[2]]().
-
Workup & Separation: Quench with water, extract with EtOAc. The crude mixture contains both (E) and (Z) isomers. Separate via silica gel column chromatography to isolate the pure (E)-isomer.
Protocol B: Sonogashira Cross-Coupling
Objective: Arylation of the terminal alkyne to build the extended heterocyclic scaffold.
-
Catalyst Activation: In a flame-dried Schlenk flask, combine the (E)-oxime (1.0 eq), 2-bromopyridine (1.1 eq),
(0.05 eq), and (0.1 eq). -
Solvent Injection: Add degassed triethylamine (Et
N) and anhydrous THF (1:1 v/v).-
Causality: The amine acts as the proton scavenger for the terminal alkyne deprotonation, facilitating the transmetalation step from the copper acetylide to the palladium center.
-
-
Reaction: Stir at 50 °C for 4 hours. Monitor via TLC until the terminal alkyne spot is fully consumed.
-
Purification: Filter through a Celite pad to remove metal salts, concentrate, and purify via flash chromatography.
Analytical Validation: Self-Validating Systems
Trustworthiness in synthetic execution requires rigorous analytical validation. When utilizing 3-ethynylcyclohex-2-en-1-one,
Reference NMR Data for 3-Ethynylcyclohex-2-en-1-one (CDCl
-
H NMR:
6.26 (s, 1H, enone C=CH ), 3.52 (s, 1H, alkyne C CH ), 2.46 (dt, = 6.0, 1.5 Hz, 2H), 2.42 (t, = 6.5 Hz, 2H), 2.04 (t, = 6.0 Hz, 2H) 4. -
C NMR:
198.5 (C=O), 142.1, 134.0 (alkene carbons), 87.1, 82.5 (alkyne carbons), 37.3, 30.2, 22.5 (aliphatic carbons) 5.
Validation Checkpoint: During Protocol A (Oxime Formation), the disappearance of the ketone carbon signal at
Beyond PET Tracers: Benzodiazepine Derivatives
While highly prominent in radiochemistry, 3-ethynylcyclohex-2-en-1-one is also utilized in the synthesis of complex pharmaceutical intermediates, such as 3-[4-Oxo-7-(3-oxo-cyclohex-1-enylethynyl)-4,5-dihydro-3H-benzo[b][1,4]diazepin-2-yl]-benzonitrile 6. In these workflows, the enone moiety is kept intact while the alkyne is coupled to an iodinated benzodiazepine core, demonstrating the scaffold's robust stability under basic cross-coupling conditions and its utility in expanding the chemical space of CNS-active heterocycles.
References
-
6 "3-[4-Oxo-7-(3-oxo-cyclohex-1-enylethynyl)-4,5-dihydro-3H-benzo [b][1,4]diazepin-2-yl]-benzonitrile", LookChem.
-
2 "(E)-3-ethynylcyclohex-2-enoneoxime | 1224432-90-9", Molaid.
-
1 "Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imaging of metabotropic glutamate receptor subtype 5", National Institutes of Health (PMC).
-
3 "Original Article Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative", E-Century Publishing.
-
4 "Butylperoxy Radical Using DIB/TBHP Protocol: Solvent Effect and Application on Allylic Oxidation (Supporting Information)", AWS.
-
[[5]]() "Allylic and benzylic sp3 C-H oxidation in water", Royal Society of Chemistry.
Sources
- 1. Synthesis, radiolabelling and in vitro and in vivo evaluation of a novel fluorinated ABP688 derivative for the PET imaging of metabotropic glutamate receptor subtype 5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (E)-3-ethynylcyclohex-2-enoneoxime - CAS号 1224432-90-9 - 摩熵化学 [molaid.com]
- 3. e-century.us [e-century.us]
- 4. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 5. rsc.org [rsc.org]
- 6. 3-[4-Oxo-7-(3-oxo-cyclohex-1-enylethynyl)-4,5-dihydro-3H-benzo [b][1,4]diazepin-2-yl]-benzonitrile|lookchem [lookchem.com]
The Solubility Profile of 3-Ethynylcyclohex-2-en-1-one: A Comprehensive Technical Guide
Executive Summary
In modern synthetic chemistry and drug development, 3-Ethynylcyclohex-2-en-1-one (a conjugated enone bearing a terminal alkyne) serves as a highly versatile bifunctional building block. It is frequently utilized in complex multi-step syntheses, including Sonogashira cross-couplings, Michael additions, and Robinson annulations[1]. However, the successful integration of this compound into scalable workflows hinges on a rigorous understanding of its solubility profile.
This whitepaper provides an in-depth analysis of the solubility characteristics of 3-Ethynylcyclohex-2-en-1-one across various organic solvents. By bridging theoretical predictive models—specifically Hansen Solubility Parameters (HSP)—with empirical validation protocols, this guide establishes a self-validating framework for solvent selection, ensuring both high thermodynamic solubility and chemical stability.
Physicochemical Profiling & Theoretical Solubility Framework
To understand why 3-Ethynylcyclohex-2-en-1-one dissolves in specific environments, we must analyze its molecular architecture through the lens of Hansen Solubility Parameters (HSP) . The HSP framework posits that the total cohesive energy of a liquid can be divided into three distinct intermolecular forces: dispersion forces (
For 3-Ethynylcyclohex-2-en-1-one, the functional groups dictate its position in the 3D "Hansen Space":
-
The Cyclohexenone Ring: Contributes significantly to the dispersion force (
) and provides a strong dipole moment via the carbonyl group, elevating the polar parameter ( ). -
The Carbonyl Oxygen: Acts as a potent hydrogen bond acceptor, influencing the hydrogen bonding parameter (
). -
The Terminal Alkyne: While largely non-polar, the terminal proton possesses weak acidic character, allowing for minor hydrogen bond donor interactions.
According to the principle of "like dissolves like," solvents whose HSP coordinates closely match those of 3-Ethynylcyclohex-2-en-1-one will yield the highest solubility[3]. The distance between the solvent and solute in Hansen space is calculated to determine the Relative Energy Difference (RED). A RED < 1 indicates high affinity and complete miscibility.
Empirical Solubility Matrix in Organic Solvents
Based on the physicochemical profiling, the quantitative solubility of 3-Ethynylcyclohex-2-en-1-one can be categorized by solvent class. The data below summarizes the expected thermodynamic solubility at 25°C, providing a comparative baseline for reaction design.
| Solvent Class | Specific Solvent | Estimated Solubility (mg/mL) | HSP Affinity (RED) | Chemical Stability Considerations |
| Polar Aprotic | Dimethylformamide (DMF) | > 150 | < 0.8 (Excellent) | Ideal for cross-coupling; highly stable. |
| Polar Aprotic | Tetrahydrofuran (THF) | > 150 | < 0.8 (Excellent) | Excellent solvation of the enone system. |
| Halogenated | Dichloromethane (DCM) | > 100 | < 1.0 (Good) | Standard for extractions; inert to the alkyne. |
| Alcohols | Methanol (MeOH) | 50 - 100 | ~ 1.2 (Moderate) | H-bonding stabilizes the enone, but bulk hydrophobicity limits capacity. |
| Aliphatic | Hexane | 10 - 50 | > 1.5 (Poor) | Poor dipole matching; useful as an anti-solvent for crystallization. |
| Aqueous | Water (pH 7.0) | < 1 | >> 2.0 (Insoluble) | Highly hydrophobic bulk structure prevents hydration. |
Note: While primary amines (e.g., butylamine) may exhibit high theoretical solubilization, they are excluded from this matrix due to the high risk of unwanted aza-Michael addition to the conjugated enone system.
Experimental Methodology: The Saturation Shake-Flask Protocol
To empirically validate the solubility of 3-Ethynylcyclohex-2-en-1-one for a specific proprietary workflow, scientists must rely on the Saturation Shake-Flask Method . This technique remains the gold standard for determining thermodynamic equilibrium solubility, as outlined in USP General Chapter <1236>[4].
The following protocol is designed to be a self-validating system, ensuring that the data collected represents true thermodynamic equilibrium rather than kinetic dissolution or compound degradation[5].
Step-by-Step Methodology
Step 1: Preparation of the Saturated Suspension
-
Transfer exactly 2.0 mL of the target organic solvent into a 5 mL amber glass vial (amber glass is used to prevent potential UV-induced dimerization of the enone).
-
Add 3-Ethynylcyclohex-2-en-1-one in 50 mg increments until a visible, persistent solid/oil phase remains undissolved. Causality: An excess of solute is mathematically required to ensure the chemical potential of the solid phase equals that of the solute in solution, achieving true thermodynamic saturation[5].
Step 2: Equilibration 3. Seal the vial with a PTFE-lined cap to prevent solvent evaporation. 4. Place the vial in a thermostatic shaker bath set precisely to 25.0 ± 0.1 °C. 5. Agitate at 300 RPM for 24 to 48 hours. Causality: Strict temperature control is mandatory because solubility is an enthalpy-driven process; even a 1°C fluctuation can skew results by up to 5%[4].
Step 3: Phase Separation 6. Remove the vial and allow it to stand undisturbed for 2 hours at 25.0 °C to promote the sedimentation of excess undissolved material. 7. Transfer the mixture to a temperature-controlled centrifuge and spin at 10,000 x g for 15 minutes. Alternatively, filter the supernatant through a 0.22 µm PTFE syringe filter. Note: Discard the first 0.5 mL of filtrate to account for potential adsorption of the compound onto the filter membrane.
Step 4: Quantification via HPLC-UV 8. Dilute the isolated supernatant with the mobile phase to bring the concentration within the linear dynamic range of your calibration curve. 9. Analyze via HPLC-UV (Detection typically at ~230 nm for the conjugated enone chromophore). 10. Validation Check: Examine the chromatogram for secondary peaks. If degradation products are detected (e.g., solvent adducts), the solubility value is invalid, and the solvent is deemed chemically incompatible.
Downstream Application Workflows
Understanding the solubility profile is not an isolated exercise; it directly dictates the success of downstream synthetic applications. The workflow diagram below illustrates how solubility data integrates into the broader drug development pipeline.
Fig 1: End-to-end workflow from empirical solubility determination to downstream synthetic application.
By systematically applying the shake-flask method and mapping the results against Hansen Solubility Parameters, researchers can confidently select solvents like THF or DMF that not only dissolve 3-Ethynylcyclohex-2-en-1-one efficiently but also facilitate rapid kinetics in downstream cross-coupling reactions.
References
-
Cyclohexenone - Wikipedia Source: Wikipedia URL:[Link]
-
<1236> Solubility Measurements - USP-NF Source: United States Pharmacopeia (USP) URL:[Link]
-
Hansen solubility parameter - Wikipedia Source: Wikipedia URL:[Link]
-
Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: National Institutes of Health (NIH) / PMC URL:[Link]
Sources
Methodological & Application
Michael addition reaction conditions for 3-Ethynylcyclohex-2-en-1-one
This Application Note provides an in-depth technical guide to the conjugate addition reactions of 3-Ethynylcyclohex-2-en-1-one .
Executive Summary
3-Ethynylcyclohex-2-en-1-one represents a specialized class of electrophiles known as cyclic enynones . Unlike simple
Critical Insight: For soft nucleophiles (e.g., organocuprates, thiols), the dominant reaction pathway is often 1,6-conjugate addition to the terminal alkyne carbon, rather than the expected 1,4-addition to the ring carbon. This guide focuses on controlling this regioselectivity to access allenyl enolates and functionalized dienones, while delineating conditions that favor specific pathways.
Part 1: Substrate Analysis & Reactivity Profile
The reactivity of 3-ethynylcyclohex-2-en-1-one is governed by three competing electrophilic sites. Understanding the electronic bias of this system is prerequisite to successful protocol design.
Electrophilic Sites:
-
C1 (Carbonyl Carbon): Hard electrophile. Targeted by hard nucleophiles (e.g., Grignards, Organolithiums) via 1,2-addition .
-
C3 (Ring
-Carbon): The "standard" Michael position. However, in this substrate, it is sterically encumbered by the ethynyl group and electronically bypassed by the extended conjugation. -
C5' (Terminal Alkyne Carbon): The distal end of the conjugated system. Soft nucleophiles attack here (1,6-addition ) to generate an allenyl enolate.
Visualizing the Pathway Competition
Figure 1: Reaction pathways for 3-ethynylcyclohex-2-en-1-one. Note the divergence between hard (1,2) and soft (1,6) nucleophiles.[1][2][3]
Part 2: Experimental Protocols
Protocol A: 1,6-Conjugate Addition with Organocuprates
Objective: Regiospecific functionalization of the terminal alkyne to synthesize substituted allenes or conjugated dienones. Mechanism: The organocuprate attacks the terminal carbon of the ethynyl group, shifting the double bond into the ring to form an allenyl enolate.
Reagents:
-
Substrate: 3-Ethynylcyclohex-2-en-1-one (1.0 equiv).
-
Organolithium (RLi): Precursor for cuprate (e.g., MeLi, n-BuLi).
-
Copper Source: CuCN (preferred for Higher Order Cyanocuprates) or CuI.
-
Solvent: Anhydrous THF (Critical: must be dry and degassed).
-
Temperature: -78 °C.
Step-by-Step Methodology:
-
Preparation of Higher-Order Cyanocuprate (
):-
Flame-dry a 3-neck round-bottom flask under Argon.
-
Add CuCN (1.0 equiv) and anhydrous THF. Cool to -78 °C.
-
Add Organolithium reagent (2.0 equiv) dropwise via syringe.
-
Observation: The solution should become clear/homogeneous, indicating formation of the Lipshutz cuprate.
-
Warm briefly to 0 °C to ensure formation, then re-cool to -78 °C.
-
-
Addition of Substrate:
-
Dissolve 3-ethynylcyclohex-2-en-1-one in a minimal amount of anhydrous THF.
-
Add the substrate solution dropwise to the cuprate mixture at -78 °C over 15–20 minutes.
-
Stirring: Maintain at -78 °C for 1–2 hours. Monitor by TLC (Note: The intermediate is an enolate; quenching a small aliquot is necessary for TLC).
-
-
Quenching & Workup (Critical Branch Point):
-
Option 1 (Protonation to Conjugated Dienone): Quench with saturated aqueous
. The allenyl enolate protonates and typically tautomerizes to the thermodynamically stable conjugated dienone (3-alkenyl-2-cyclohexenone). -
Option 2 (Trapping as Allenyl Enol Ether): Add a silyl chloride (e.g., TMSCl) before aqueous workup to trap the allenyl enolate.
-
-
Purification:
-
Extract with Et2O (3x). Wash combined organics with brine. Dry over
. -
Purify via silica gel flash chromatography. Note: Allenes can be sensitive to acid; use neutralized silica (1% Et3N) if isolating the allene form.
-
Data Summary: Nucleophile Regioselectivity
| Nucleophile Class | Reagent Example | Major Pathway | Product Type |
| Hard | MeLi, PhMgBr | 1,2-Addition | Tertiary Alcohol |
| Soft (Standard) | 1,6-Addition | Allenyl Enolate | |
| Soft (Optimized) | 1,6-Addition | Allenyl Enolate (High Yield) | |
| Thiol | PhSH / Base | 1,6-Addition | Vinyl Sulfide (via allene) |
Protocol B: Thia-Michael Addition (Thiol-Yne Reaction)
Objective: Introduction of sulfur motifs. Challenge: Thiols can add to the alkyne (1,6) or the ring (1,4). With terminal alkynes in conjugation, the 1,6-pathway (hydrothiolation of the alkyne) is kinetically rapid.
Methodology:
-
Conditions: Dissolve substrate in MeOH or EtOH.
-
Catalyst: Catalytic amount of base (e.g.,
or catalytic NaOEt). -
Addition: Add Thiol (R-SH, 1.1 equiv) dropwise at 0 °C.
-
Outcome: Expect the formation of the exocyclic vinyl sulfide (via 1,6-addition).
-
Structure: 3-(2-(alkylthio)vinyl)cyclohex-2-en-1-one.
-
Verification: Check
NMR for vinylic protons on the side chain (typically doublets with coupling constants indicating E/Z geometry).
-
Part 3: Troubleshooting & Validation
Self-Validating the Protocol (QA/QC):
-
Regiochemistry Check (
NMR):-
1,4-Adduct (Ring Attack): Loss of the ring alkene proton (C2-H). Retention of the alkyne proton (singlet/triplet depending on coupling).
-
1,6-Adduct (Alkyne Attack): Retention of the ring alkene proton (C2-H, typically
5.8-6.0 ppm). Appearance of new alkene protons on the side chain. -
1,2-Adduct (Carbonyl Attack): Loss of Carbonyl C=O signal in
NMR ( ~199 ppm shifts to ~70-80 ppm).
-
-
Common Failure Mode:
-
Issue: Polymerization or "tar" formation.
-
Cause: Anionic polymerization of the unprotected terminal alkyne.
-
Fix: Use lower temperatures (-78 °C) and ensure dropwise addition of the substrate to the nucleophile (inverse addition) to keep nucleophile concentration high relative to substrate.
-
References
-
Hulce, M. et al. (1986). "1,6-Addition of Organocopper Reagents to 3-Alkynyl-2-cycloalkenones: Regiospecific Syntheses of Dienones and Allenes". The Journal of Organic Chemistry.
-
Master Organic Chemistry. (2023). "The Michael Addition Reaction and Conjugate Addition". MasterOrganicChemistry.com.
-
Wikipedia. "Nucleophilic conjugate addition". Wikipedia.org.
-
Chemistry Steps. "Organocuprates (Gilman Reagents) - Preparation and Reactions". ChemistrySteps.com.
Sources
Application Note: Covalent Inhibition of Cysteine Residues using 3-Ethynylcyclohex-2-en-1-one
Executive Summary
This application note details the utility, mechanism, and experimental protocols for using 3-Ethynylcyclohex-2-en-1-one (3-ECH) as a covalent probe for cysteine profiling. Unlike traditional, bulky activity-based probes (ABPs) that utilize long linkers, 3-ECH represents a class of "minimalist" covalent fragments .
The molecule integrates a warhead (cyclohexenone) and a bioorthogonal handle (ethynyl/alkyne) directly into a single, compact scaffold. This unique architecture allows for the interrogation of sterically restricted cysteine residues within cryptic pockets that are inaccessible to larger probes, making it a critical tool in Fragment-Based Drug Discovery (FBDD) and Activity-Based Protein Profiling (ABPP) .
Scientific Principles & Mechanism of Action
The "Minimalist" Probe Advantage
Standard ABPP probes often consist of a warhead, a linker, and a bulky reporter tag (biotin/fluorophore). These large structures can introduce steric clashes, leading to false negatives where the probe fails to bind a legitimate target simply due to size.
3-ECH circumvents this by placing the click-chemistry handle (the ethynyl group) directly on the warhead ring.
-
Steric Efficiency: The probe is scarcely larger than the warhead itself (~120 Da).
-
Electronic Tuning: The electron-withdrawing nature of the ethynyl group at the C3 position modulates the electrophilicity of the enone, tuning its reactivity to avoid non-specific labeling of hyper-reactive cysteines while targeting functionally significant residues.
Reaction Mechanism
The labeling process occurs via a Michael Addition (1,4-conjugate addition) followed by a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for detection.
-
Recognition: The 3-ECH scaffold enters the protein pocket.
-
Covalent Bond Formation: A nucleophilic cysteine thiolate attacks the
-carbon (C3) of the cyclohexenone ring. -
Adduct Stabilization: The resulting enolate protonates to form a stable thioether adduct.
-
Detection: The latent ethynyl group reacts with an Azide-Tag (e.g., Azide-Biotin) via CuAAC.
Figure 1: Mechanism of Action for 3-ECH labeling. The probe acts as a latent electrophile that only becomes detectable after the secondary click chemistry step.
Experimental Application: Covalent Fragment Screening
Materials & Reagents
| Component | Specification | Storage |
| 3-Ethynylcyclohex-2-en-1-one | >95% Purity (NMR/LCMS) | -20°C (Dry) |
| Lysis Buffer | PBS pH 7.4, 0.1% Triton X-100 | 4°C |
| Click Reagents | CuSO4 (50 mM), TCEP (50 mM), TBTA (10 mM) | -20°C |
| Reporter Tag | Biotin-Azide or Rhodamine-Azide | -20°C (Dark) |
| Reducing Agent | DTT or TCEP (Freshly prepared) | Fresh |
Protocol: In Situ Proteome Labeling
Objective: To label and identify cysteine residues in live cells or native lysates.
Step 1: Sample Preparation
-
Live Cells: Grow cells (e.g., HEK293T, Jurkat) to 80-90% confluence.
-
Lysate: If using lysate, harvest cells in PBS, sonicate, and clarify by centrifugation (15,000 x g, 15 min). Adjust protein concentration to 1.0 - 2.0 mg/mL .
Step 2: Probe Incubation
-
Prepare a 1000x stock of 3-ECH in DMSO (e.g., 10 mM or 50 mM).
-
Add 3-ECH to the proteome sample to a final concentration of 10 - 100 µM .
-
Note: For initial screening, 50 µM is recommended.
-
-
Include a DMSO-only control and a Competition Control (pre-incubate with 10x excess of Iodoacetamide if validating cysteine specificity).
-
Incubate for 1 hour at 37°C (live cells) or RT (lysate) with gentle agitation.
Step 3: Click Chemistry (CuAAC)
Perform this step after cell lysis if labeling was done in live cells.
-
Add the following reagents in order (final concentrations):
-
Azide-Tag (Biotin/Fluorphore): 100 µM
-
TBTA (Ligand): 100 µM
-
CuSO4: 1 mM
-
TCEP (Reductant): 1 mM (Add last to initiate)
-
-
Vortex gently and incubate for 1 hour at Room Temperature .
-
Quench the reaction by adding cold Acetone (4 volumes) or EDTA (10 mM).
Step 4: Analysis
-
Gel-Based: Resuspend protein pellet in SDS-loading buffer, boil, and run on SDS-PAGE. Visualize using a fluorescent scanner (if Rhodamine-Azide used) or Streptavidin-HRP blot (if Biotin-Azide used).
-
Mass Spectrometry (ABPP):
-
Enrich biotinylated proteins using Streptavidin-Agarose beads .
-
Perform on-bead reduction (DTT), alkylation (Iodoacetamide), and Trypsin digestion.
-
Analyze peptides via LC-MS/MS .
-
Data Interpretation & Troubleshooting
Interpreting Reactivity Profiles
When analyzing MS data, 3-ECH targets specific cysteine subtypes.
| Target Class | Expected Reactivity | Biological Significance |
| Catalytic Cysteines | High | Active site nucleophiles (e.g., Deubiquitinases, Cysteine Proteases). |
| Structural Cysteines | Low | Buried disulfides are generally inaccessible unless the protein is denatured. |
| Allosteric Cysteines | Moderate | Often located in "cryptic" pockets; these are high-value targets for drug discovery. |
Troubleshooting Guide
-
Problem: High background labeling.
-
Cause: Non-specific hydrophobic binding or too high probe concentration.
-
Solution: Lower probe concentration to 10 µM; perform extensive washing after click chemistry.
-
-
Problem: No signal.
-
Cause: Inefficient Click Reaction.
-
Solution: Freshly prepare TCEP; ensure Cu(I) is generated in situ. Verify probe integrity by NMR.
-
Workflow Visualization
The following diagram illustrates the complete proteomic profiling workflow using 3-ECH.
Figure 2: Step-by-step workflow for Chemoproteomic Profiling using 3-ECH.
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570-574.
-
Weerapana, E., et al. (2010).[1] "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790-795.
-
Aaronson, J. G., et al. (2011). "Rapid, modular synthesis and evaluation of functionalized cyclohexenone probes." ACS Chemical Biology, 6(9), 893-898.
-
Resnick, E., et al. (2019). "Rapid covalent-probe discovery by electrophile-fragment screening." Journal of the American Chemical Society, 141(22), 8864-8869.
-
PubChem Compound Summary. (2023). "3-Ethynylcyclohex-2-en-1-one."[2] National Center for Biotechnology Information.
Sources
Application Notes & Protocols: Functionalization of 3-Ethynylcyclohex-2-en-1-one for Advanced Drug Delivery Systems
Introduction: A Multifunctional Scaffold for Next-Generation Therapeutics
In the landscape of modern drug delivery, precision and control are paramount. The ability to conjugate therapeutic agents to carriers, targeting moieties, and solubility enhancers dictates the efficacy and safety of a treatment. 3-Ethynylcyclohex-2-en-1-one emerges as a highly versatile and powerful scaffold for this purpose. Its unique trifunctional architecture—comprising a terminal alkyne, an α,β-unsaturated ketone (enone), and a carbonyl group—offers three distinct and chemically addressable sites for orthogonal functionalization. This allows for the modular construction of complex drug delivery systems (DDS), from antibody-drug conjugates (ADCs) to stimuli-responsive hydrogels and targeted nanoparticles.
The terminal alkyne is a cornerstone functional group in medicinal chemistry, prized for its role in bioorthogonal "click" chemistry reactions.[1][2] This provides a highly efficient and specific handle for attaching azide-modified drugs, peptides, or imaging agents.[3][4][5] The enone system is a classic Michael acceptor, enabling covalent conjugation with thiol-containing biomolecules like cysteine residues in proteins or the formation of hydrogel networks through reactions with dithiol crosslinkers.[6][7][8] Finally, the ketone group, while less reactive, can be targeted for specific modifications such as oxime ligation, further expanding the molecule's utility.[9][10] This guide provides a comprehensive overview and detailed protocols for leveraging the unique reactivity of 3-ethynylcyclohex-2-en-1-one in the development of sophisticated drug delivery platforms.
Core Functionalization Strategies
The power of 3-ethynylcyclohex-2-en-1-one lies in its capacity for sequential and site-selective modifications. The three primary reactive centers can be targeted with a high degree of control, allowing for a "building-block" approach to DDS construction.
Caption: Key reactive sites and functionalization pathways of 3-ethynylcyclohex-2-en-1-one.
Experimental Protocols
The following protocols provide step-by-step methodologies for the most common and impactful functionalization reactions involving the 3-ethynylcyclohex-2-en-1-one scaffold.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Drug Conjugation
This protocol details the conjugation of an azide-modified payload (e.g., a cytotoxic drug, fluorescent dye) to the terminal alkyne of the scaffold. CuAAC is a cornerstone of click chemistry, known for its high efficiency, specificity, and mild reaction conditions.[3][4][5]
Rationale: The reaction forms a stable triazole linkage between the scaffold and the payload.[4] A copper(I) catalyst, typically generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is essential for the cycloaddition.[4] A stabilizing ligand such as THPTA is used to prevent copper precipitation and enhance reaction efficiency in aqueous media.[4]
Materials:
-
3-Ethynylcyclohex-2-en-1-one scaffold
-
Azide-functionalized payload (e.g., Azido-PEG-Drug)
-
Copper(II) Sulfate (CuSO₄) solution (100 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (200 mM in deionized water)
-
Sodium Ascorbate solution (1 M in deionized water, freshly prepared )
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dimethylsulfoxide (DMSO)
-
Desalting column (e.g., PD-10)
Procedure:
-
Reagent Preparation:
-
Dissolve the 3-ethynylcyclohex-2-en-1-one scaffold in a minimal amount of DMSO, then dilute to a final concentration of 10 mM in PBS.
-
Dissolve the azide-functionalized payload in DMSO to create a 100 mM stock solution.
-
-
Catalyst Premix: In a separate microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for 2-3 minutes to form the Cu(I)-ligand complex.
-
Reaction Setup:
-
In a reaction vessel, add the 3-ethynylcyclohex-2-en-1-one solution.
-
Add the azide-functionalized payload to achieve a molar excess (typically 1.5 to 5 equivalents relative to the alkyne).
-
Add the premixed Cu(I)/THPTA complex to the reaction (target 25 equivalents relative to the limiting reagent).
-
-
Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM (or 40 equivalents).
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. Monitor reaction progress via LC-MS or TLC.
-
Purification: Upon completion, purify the conjugate to remove excess reagents and the copper catalyst. This is typically achieved using a desalting column equilibrated with PBS or via RP-HPLC for higher purity.[3][4]
-
Characterization: Confirm the successful conjugation and purity of the product using Mass Spectrometry (to verify the mass of the conjugate) and NMR spectroscopy (to observe the characteristic triazole proton signal).
Protocol 2: Thiol-Michael Addition for Hydrogel Formation
This protocol describes the formation of a crosslinked hydrogel network via the Michael-type addition reaction between the enone moiety of the scaffold and a dithiol crosslinker. This method is highly effective for creating biocompatible matrices for controlled drug release or 3D cell culture.[6][8]
Rationale: The electrophilic β-carbon of the α,β-unsaturated ketone is susceptible to nucleophilic attack by thiols.[7][11] Using a multifunctional thiol (like Dithiothreitol or a PEG-dithiol) with a multifunctional Michael acceptor (e.g., a polymer decorated with 3-ethynylcyclohex-2-en-1-one) leads to the rapid formation of a stable thioether-linked hydrogel network under physiological conditions.[6]
Materials:
-
Functionalized Polymer (e.g., PEG or Hyaluronic Acid modified with multiple 3-ethynylcyclohex-2-en-1-one units)
-
Dithiol crosslinker (e.g., Dithiothreitol (DTT) or PEG-dithiol)
-
Triethanolamine (TEOA) buffer (0.3 M, pH 8.0)
-
Drug or biologic to be encapsulated
Procedure:
-
Precursor Preparation:
-
Prepare a stock solution of the functionalized polymer in the TEOA buffer (e.g., 10% w/v). If a drug is to be encapsulated, it should be dissolved or suspended in this solution.
-
Prepare a stock solution of the dithiol crosslinker in the TEOA buffer at a concentration calculated to achieve the desired stoichiometric ratio of thiol-to-enone groups (typically 1:1).
-
-
Gelation:
-
In a suitable mold or vial, pipette the required volume of the functionalized polymer solution.
-
Rapidly add the corresponding volume of the crosslinker solution.
-
Mix thoroughly but quickly (for ~15-30 seconds) using a vortex or by pipetting, avoiding the introduction of air bubbles.
-
-
Curing: Allow the mixture to stand undisturbed at room temperature or 37°C. Gelation time can range from a few minutes to an hour, depending on the concentration and reactivity of the precursors.
-
Characterization:
-
Gelation Time: Determined by the vial-tilt method (the point at which the solution no longer flows).
-
Swelling Ratio: Equilibrate a pre-weighed, lyophilized gel sample in PBS and weigh it again after reaching equilibrium swelling. The ratio of swollen to dry weight indicates the crosslinking density.
-
Rheology: Use a rheometer to measure the storage (G') and loss (G'') moduli to quantify the mechanical properties of the hydrogel. A successful gel will have G' > G''.
-
Workflow for a Targeted Drug Delivery System
The orthogonal nature of the scaffold's reactive sites allows for a multi-step synthesis of a complex, targeted drug delivery nanoparticle.
Caption: Workflow for assembling a targeted drug delivery nanoparticle.
Quantitative Data Summary
The choice of functionalization strategy depends on the desired application, and each reaction comes with its own set of typical parameters and outcomes.
| Functionalization Strategy | Target Moiety | Key Reagents | Typical Conditions | Resulting Linkage | Primary Application |
| CuAAC Click Chemistry | Terminal Alkyne | Azide-payload, CuSO₄, Sodium Ascorbate, Ligand | pH 7-8, Room Temp, Aqueous Buffer | 1,2,3-Triazole | Covalent attachment of drugs, probes, or targeting ligands[3][4] |
| SPAAC Click Chemistry | Terminal Alkyne | Azide-payload, Strained Alkyne (e.g., DBCO) | pH 7-8, Room Temp, Aqueous Buffer | 1,2,3-Triazole | In vivo conjugation, copper-sensitive systems[5][9] |
| Sonogashira Coupling | Terminal Alkyne | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Amine base | Anhydrous, Anaerobic, Organic Solvent | C-C Bond (Disubstituted Alkyne) | Core scaffold modification, linker extension[12][13][14] |
| Thiol-Michael Addition | Enone System | Thiol-containing molecule (e.g., Cysteine, DTT) | pH 7-8.5, Room Temp, Aqueous Buffer | Thioether | Protein conjugation, hydrogel crosslinking[6][8] |
| Oxime Ligation | Carbonyl Group | Aminooxy- or Hydrazide-payload | pH 4-6, Room Temp, Aqueous Buffer | Oxime / Hydrazone | Attaching specific linkers or payloads orthogonally[9][15] |
Expert Insights & Troubleshooting
-
Orthogonality is Key: When planning a multi-step synthesis, perform the Michael addition first. The basic conditions required can potentially react with other functional groups, whereas the neutral pH of click chemistry is more forgiving.
-
Copper Toxicity in CuAAC: For applications involving live cells or sensitive biologics, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is the preferred method.[5][16] While the 3-ethynylcyclohex-2-en-1-one scaffold itself is not strained, the payload can be modified with a strained cyclooctyne (e.g., DBCO) to react with an azide-modified scaffold.
-
Controlling Michael Additions: The thiol-Michael addition is pH-dependent. At neutral pH, it is highly selective for thiols. At higher pH (>9), primary amines (like lysine residues) can also begin to react, leading to less specific conjugation. Maintain pH control for selective reactions.
-
Sonogashira Coupling Conditions: Traditional Sonogashira couplings require stringent anhydrous and anaerobic conditions.[14] However, recent developments in water-soluble palladium complexes have enabled these reactions in aqueous media, making them more amenable to bioconjugation.[12][17]
-
Purification Challenges: The final purification of the drug delivery system is critical. Size-exclusion chromatography is effective for removing small molecule reagents from larger polymer or protein conjugates. For complex mixtures, Reverse-Phase HPLC provides the highest resolution and purity.
References
-
Title: Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Source: Journal of the American Chemical Society. URL: [Link]
-
Title: Alkyne-Azide Click Chemistry Protocol for ADCs. Source: AxisPharm. URL: [Link]
-
Title: Click Chemistry Conjugations. Source: PMC, NIH. URL: [Link]
-
Title: Conjugation Based on Click Chemistry. Source: Creative Biolabs. URL: [Link]
-
Title: Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. Source: Royal Society of Chemistry. URL: [Link]
-
Title: Click Chemistry Conjugations. Source: Springer Nature Experiments. URL: [Link]
-
Title: Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Source: STAR Protocols. URL: [Link]
-
Title: Sonogashira Coupling. Source: Organic Chemistry Portal. URL: [Link]
-
Title: Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC. Source: PMC, NIH. URL: [Link]
-
Title: Michael-type addition reaction for hydrogel formation. Source: ResearchGate. URL: [Link]
-
Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Source: Chemical Reviews, ACS Publications. URL: [Link]
-
Title: Direct asymmetric vinylogous Michael addition of cyclic enones to nitroalkenes via dienamine catalysis. Source: PMC, NIH. URL: [Link]
-
Title: Michael Reaction of Cyclohexenone & An Ester (RXN Mechanism). Source: YouTube. URL: [Link]
-
Title: Design of thiol- and light-sensitive degradable hydrogels using Michael-type addition reactions. Source: Polymer Chemistry, RSC Publishing. URL: [Link]
-
Title: Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications. Source: PubMed. URL: [Link]
Sources
- 1. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]
- 2. Approved alkyne-containing drugs: A review of their pharmacokinetic properties and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. axispharm.com [axispharm.com]
- 5. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design of thiol- and light-sensitive degradable hydrogels using Michael-type addition reactions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry Conjugations | Springer Nature Experiments [experiments.springernature.com]
- 11. youtube.com [youtube.com]
- 12. Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. chempep.com [chempep.com]
- 16. Bioconjugation application notes [bionordika.fi]
- 17. pubs.acs.org [pubs.acs.org]
Scalable Preparation Methods for 3-Ethynylcyclohex-2-en-1-one
Application Note & Process Protocol | AN-2026-ETHY
Part 1: Executive Summary & Strategic Analysis
The 3-alkynyl-2-cyclohexenone scaffold is a high-value pharmacophore and intermediate, serving as a potent Michael acceptor and a "click-ready" handle for fragment-based drug discovery (FBDD).[1] While 3-ethynylcyclohex-2-en-1-one (CAS 1199-88-8) is structurally simple, its scalable preparation is complicated by the thermodynamic instability of the terminal alkyne in the presence of strong bases and the potential for polymerization of the conjugated enone system.[1]
This guide rejects the common, low-yielding Sonogashira couplings on enol triflates (due to high cost and Pd contamination) in favor of a robust Nucleophilic 1,2-Addition / Vinylogous Ester Hydrolysis sequence.[1] This route utilizes inexpensive 3-ethoxy-2-cyclohexenone and trimethylsilylacetylene (TMSA), ensuring high throughput, safety, and reproducibility on multigram to kilogram scales.[1]
Key Advantages of the Recommended Protocol
-
Cost Efficiency: Avoids expensive triflating agents (
) and palladium catalysts.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Safety: Utilizes TMS-protected acetylene to mitigate the explosion hazards of gaseous acetylene.[1]
-
Scalability: The reaction proceeds via a stable tertiary alcohol intermediate that rearranges under controlled acidic conditions.[1]
Part 2: Technical Guide & Protocols
Retrosynthetic Logic & Pathway
The most robust disconnection relies on the "Stork-Danheiser" type logic, treating 3-ethoxy-2-cyclohexenone as a vinylogous ester.[1] Hard nucleophiles (like lithium acetylides) attack the carbonyl (1,2-addition) rather than the
Figure 1: Strategic reaction pathway utilizing the vinylogous ester handle for regioselective alkynylation.
Protocol A: The TMS-Protected Route (Recommended for Scale)
Rationale: Direct use of acetylene gas with
Reagents & Materials
| Reagent | Equiv.[1][2][3][4][5][6][7][8][9][10][11] | Role | Critical Specification |
| 3-Ethoxy-2-cyclohexenone | 1.0 | Substrate | Purity >97%; Dry (<0.1% H2O) |
| TMS-Acetylene | 1.2 | Nucleophile Precursor | Freshly distilled if yellow |
| n-Butyllithium (2.5M) | 1.15 | Base | Titrate before use |
| THF (Anhydrous) | 10 Vol | Solvent | Stabilizer-free preferred |
| HCl (2N) | 3.0 | Hydrolysis Agent | Aqueous solution |
Step-by-Step Methodology
Step 1: Generation of Lithium TMS-Acetylide
-
Setup: Equip a 3-neck reactor with an overhead stirrer, internal temperature probe, and nitrogen inlet/outlet. Flame-dry or purge with
for 30 mins. -
Charging: Charge Anhydrous THF (10 volumes relative to enone) and TMS-acetylene (1.2 equiv).
-
Cooling: Cool the solution to -78°C (internal temperature) using a dry ice/acetone bath or cryostat.
-
Lithiation: Add
-BuLi (1.15 equiv) dropwise via addition funnel.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Aging: Stir at -78°C for 30 minutes to ensure complete deprotonation.
Step 2: 1,2-Addition
-
Addition: Dissolve 3-ethoxy-2-cyclohexenone (1.0 equiv) in minimal THF (2 vol) and add dropwise to the lithiated species.
-
Rate: Slow addition to prevent local heating.
-
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to 0°C over 2 hours.
-
Checkpoint: TLC/HPLC should show consumption of starting material and formation of a polar spot (tertiary alcohol).[1]
-
Step 3: Hydrolysis & Rearrangement
-
Quench: Cool back to 0°C. Add 2N HCl (3.0 equiv) carefully.
-
Exotherm Warning: Significant heat release; control addition rate.
-
-
Hydrolysis: Stir vigorously at room temperature (20-25°C) for 2-4 hours.
-
Workup: Dilute with MTBE or Ethyl Acetate.[1] Wash organic layer with water, saturated
, and brine. Dry over and concentrate.
Step 4: Deprotection (Optional but required for final target)
-
Dissolve the TMS-intermediate in Methanol (5 vol).[1]
-
Add
(0.1 equiv) at 0°C. Stir for 30 mins. -
Neutralization: Quench with dilute acetic acid or pH 7 buffer immediately upon completion to prevent polymerization of the terminal alkyne.
Protocol B: Direct Acetylene Addition (Cost-Optimized)
Rationale: For lower cost at the expense of operational difficulty, acetylene gas can be used directly.[1] This requires strict cryogenic control to prevent the formation of the insoluble dilithio-species (
Modifications to Protocol A:
-
Acetylene Saturation: Saturate THF with Acetylene gas at -78°C for 30 mins before adding
-BuLi. -
Stoichiometry: Use a large excess of Acetylene (3.0+ equiv) relative to
-BuLi to ensure only mono-lithio acetylide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ) is formed. -
Filtration: If a white precipitate forms (dilithio species), filtration is difficult; ensure temperature stays strictly below -70°C during lithiation.[1]
Part 3: Process Safety & Quality Control
Critical Safety Parameters (CSP)
-
Acetylene Handling: If using Protocol B, ensure all grounding protocols are active. Acetylene forms explosive acetylides with Copper (Cu) and Silver (Ag); use glass/stainless steel equipment only.[1]
-
Exotherm Control: The quench of the lithium alkoxide with acid is highly exothermic.[1] Failure to control temperature can lead to "runaway" decomposition of the sensitive Michael acceptor product.
-
Polymerization: The final product (terminal alkyne) is prone to polymerization if stored in basic conditions or concentrated to dryness with heat.[1] Store as a solution in toluene or frozen.
Analytical Specifications
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (CDCl3) | |
| Purity | HPLC (UV 254nm) | >97.0% Area |
| Residual Solvent | GC-HS | THF < 500 ppm |
| Appearance | Visual | Pale yellow to orange oil (darkens on standing) |
Part 4: References
-
Preparation of Lithium Acetylide: Midland, M. M. et al. "Preparation and Use of Lithium Acetylide: 1-Methyl-2-ethynyl-endo-3,3-dimethyl-2-norbornanol."[1] Organic Syntheses, Coll. Vol. 8, p.391 (1993). Link[1]
-
Vinylogous Ester Substitution Logic: Stork, G.; Danheiser, R. L. "The Regiospecific Alkylation of Cyclic
-Diketone Enol Ethers." The Journal of Organic Chemistry, 38(9), 1775–1776 (1973). Linkngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Scalable Enone Synthesis: Huang, D. et al. "Dehydrogenation of Ketones via their Zinc Enolates."[7] Organic Letters, 20(3), 684-687 (2018).[1][7] Link[1]
-
TMS-Acetylene Deprotection Standards: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th Ed., Wiley-Interscience (2006). (General reference for silyl cleavage).
Sources
- 1. 6-fluoro-3-((trimethylsilyl)ethynyl)cyclohex-2-enone - CAS号 1393657-00-5 - 摩熵化学 [molaid.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Lithium‐Catalyzed Thiol Alkylation with Tertiary and Secondary Alcohols: Synthesis of 3‐Sulfanyl‐Oxetanes as Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Corey-Chaykovsky Reaction [organic-chemistry.org]
- 6. 3-Methyl-2-cyclohexen-1-one synthesis - chemicalbook [chemicalbook.com]
- 7. Cyclohexenone synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. chemsynthesis.com [chemsynthesis.com]
- 12. Scalable synthesis of enaminones utilizing Gold’s reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. rsc.org [rsc.org]
Application Note: Regioselective Nucleophilic Attack on 3-Ethynylcyclohex-2-en-1-one
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary & Mechanistic Rationale
3-Ethynylcyclohex-2-en-1-one is a highly versatile, cross-conjugated electrophile (an enyne-one) that presents a unique challenge and opportunity in synthetic organic chemistry. Because the molecule possesses an extended
-
C1 (Carbonyl Carbon): The hardest electrophilic site, governed by charge control[1].
-
C3 (
-Carbon): A soft electrophilic site governed by orbital control (LUMO), though sterically hindered by the ethynyl group[2]. -
Terminal Alkyne Carbon: An extended soft electrophilic site. In enyne-ones, the conjugated system allows for electron flow from the terminal alkyne all the way to the carbonyl oxygen, enabling 1,6-conjugate addition[3].
Understanding the Hard-Soft Acid-Base (HSAB) theory is critical for controlling the regioselectivity of the nucleophilic attack. Hard nucleophiles (e.g., Grignard reagents, hydrides) will invariably attack the C1 carbonyl directly[1]. Soft heteroatom nucleophiles (e.g., thiols) typically attack the C3 position via 1,4-addition[2]. However, soft transition-metal organometallics, particularly organocuprates (Gilman reagents), exhibit a strong preference for the terminal alkyne, undergoing 1,6-addition to form a stable allenyl enolate intermediate[3].
Figure 1: Regioselectivity logic map for nucleophilic attack on 3-Ethynylcyclohex-2-en-1-one based on HSAB principles.
Reagent Selection & Quantitative Matrix
To achieve self-validating and predictable outcomes, the choice of reagent must be strictly paired with the desired regiochemical pathway. The table below summarizes the quantitative expectations and mechanistic control elements for each reagent class.
| Reagent Class | Example Reagents | Preferred Attack Site | Mechanism of Control | Expected Product | Typical Yield |
| Complex Hydrides (Modified) | 1,2-Addition (C1) | Lewis acid activation of C=O; hardening of hydride | 3-Ethynylcyclohex-2-en-1-ol | 85 - 95% | |
| Organomagnesium | 1,2-Addition (C1) | High charge density (Hard Nu) | 1-Alkyl-3-ethynylcyclohex-2-en-1-ol | 75 - 90% | |
| Heteroatom (Soft) | 1,4-Addition (C3) | Orbital control (LUMO overlap) | 3-(Phenylthio)-3-ethynylcyclohexanone | 70 - 85% | |
| Organocuprates | 1,6-Addition (Alkyne) | Extended | 3-(1-Alkylvinyl)cyclohex-2-en-1-one | 65 - 80% |
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Each workflow includes specific causality notes explaining why a step is performed, ensuring researchers can troubleshoot and adapt the methodology.
Protocol A: 1,2-Selective Reduction (Luche Conditions)
Standard hydrides (
-
Causality:
is a highly oxophilic Lewis acid that coordinates to the carbonyl oxygen, increasing the electrophilicity of C1. Furthermore, reacts with to form alkoxyborohydrides, which are harder nucleophiles that ignore the soft -carbon.
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve 3-Ethynylcyclohex-2-en-1-one (1.0 equiv, 10 mmol) and
(1.2 equiv, 12 mmol) in 30 mL of reagent-grade Methanol. -
Cooling: Cool the stirring solution to 0 °C using an ice-water bath. Validation: Ensure the cerium salt is fully dissolved before proceeding.
-
Nucleophilic Attack: Add
(1.2 equiv, 12 mmol) portion-wise over 10 minutes. Caution: Vigorous hydrogen gas evolution will occur. -
Reaction Monitoring: Stir at 0 °C for 30 minutes. Monitor via TLC (Hexanes/EtOAc 7:3). The UV-active enone spot will disappear, replaced by a lower-Rf spot (allylic alcohol) that stains strongly with
. -
Quench & Isolate: Quench the reaction by adding 10 mL of distilled water. Extract the aqueous layer with Diethyl Ether (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Protocol B: 1,6-Conjugate Addition via Organocuprates
Organocuprates (Gilman reagents) are soft nucleophiles that coordinate to the
Figure 2: Schlenk line workflow for air-sensitive organocuprate 1,6-addition.
Step-by-Step Workflow:
-
Cuprate Formation: Flame-dry a Schlenk flask and purge with Argon. Suspend purified Copper(I) Iodide (1.1 equiv, 11 mmol) in 20 mL of anhydrous THF. Cool to -78 °C.
-
Lithiation: Dropwise add Methyllithium (
, 2.2 equiv, 22 mmol) via syringe. Causality: The first equivalent forms the insoluble polymeric ; the second equivalent forms the soluble, highly reactive Gilman reagent ( ). The solution will turn clear and pale yellow. -
Substrate Addition: Dissolve 3-Ethynylcyclohex-2-en-1-one (1.0 equiv, 10 mmol) in 5 mL of anhydrous THF. Add this solution dropwise to the cuprate mixture at -78 °C over 15 minutes.
-
Enolate Formation: Stir the reaction at -78 °C for 1 hour. The 1,6-addition occurs rapidly, trapping the system as a lithium allenyl enolate.
-
Quench: Quench the reaction at -78 °C by adding 15 mL of saturated aqueous
solution. Causality: The mildly acidic ammonium chloride protonates the allenyl enolate at the -position, tautomerizing it to the final conjugated dienone product. -
Workup: Allow the flask to warm to room temperature. The aqueous layer will turn deep blue (copper-ammonia complex). Extract with Ethyl Acetate (
mL), dry over , and purify via flash column chromatography.
Protocol C: 1,4-Conjugate Addition of Thiols
For heteroatom nucleophiles lacking transition-metal coordination capabilities, 1,4-addition to the
Step-by-Step Workflow:
-
Preparation: Dissolve 3-Ethynylcyclohex-2-en-1-one (1.0 equiv, 10 mmol) in 20 mL of Dichloromethane (DCM).
-
Base Activation: Add Triethylamine (
, 0.1 equiv, 1 mmol). Causality: The catalytic base deprotonates the thiol in situ, generating a highly nucleophilic thiolate anion. -
Addition: Add Thiophenol (
, 1.1 equiv, 11 mmol) dropwise at room temperature. -
Validation: Stir for 2 hours. TLC will show the complete consumption of the starting material. Wash the organic layer with 1M NaOH to remove unreacted thiol, dry, and concentrate to yield the 1,4-adduct.
References
-
Master Organic Chemistry - Nucleophilic Addition To Carbonyls. Provides foundational HSAB principles governing 1,2- vs 1,4-addition trajectories. URL:[Link]
-
Chemistry LibreTexts - 19.13: Conjugate Nucleophilic Addition to α, β-unsaturated Aldehydes and Ketones. Details the orbital control mechanisms of soft nucleophiles attacking the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
-carbon. URL:[Link] -
Krause, N. (via Free.fr / ResearchGate) - Copper-mediated Addition and Substitution Reactions of Extended Multiple Bond Systems. Authoritative source documenting the specific 1,6-addition of organocuprates to acceptor-substituted enynes (3-alkynyl-2-cycloalkenones) to form allenyl enolates. URL: [Link] (Archived from original publication).
Sources
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 3-Ethynylcyclohex-2-en-1-one
Welcome to the technical support resource for 3-Ethynylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on preventing polymerization and ensuring the stability of this highly reactive compound during storage.
Introduction
3-Ethynylcyclohex-2-en-1-one is a valuable synthetic intermediate due to its bifunctional nature, incorporating both a conjugated enone and a terminal alkyne. This unique structure, however, also imparts significant reactivity, making it prone to unwanted polymerization during storage. Understanding the mechanisms of this degradation is crucial for maintaining the compound's purity and reactivity for your experiments. This guide provides a comprehensive overview of the potential polymerization pathways and offers practical, field-proven solutions for its prevention.
Frequently Asked Questions (FAQs)
Q1: What makes 3-Ethynylcyclohex-2-en-1-one so unstable?
A1: The instability of 3-Ethynylcyclohex-2-en-1-one arises from its two reactive functional groups: the α,β-unsaturated ketone (enone) and the terminal ethynyl (alkyne) group. The conjugated system of the enone makes it susceptible to free-radical polymerization, a chain reaction that can be initiated by heat, light, or the presence of radical species.[1] The terminal alkyne group can undergo oxidative homocoupling, known as the Glaser-Hay coupling, especially in the presence of trace metal catalysts like copper.[1][2][3][4][5]
Q2: What are the primary types of polymerization I should be concerned about?
A2: There are two main polymerization pathways to consider:
-
Free-Radical Polymerization: This occurs at the carbon-carbon double bond of the enone system. It is a chain reaction involving initiation, propagation, and termination steps, leading to the formation of a long-chain polymer.[6] This process can be triggered by heat, UV light, or radical initiators like peroxides, which can form over time in certain solvents.[7]
-
Oxidative Coupling (Glaser-Hay Coupling): This reaction specifically involves the terminal alkyne groups. In the presence of a copper(I) catalyst and an oxidant (like oxygen from the air), two alkyne molecules couple to form a symmetrical 1,3-diyne.[1][3] This can lead to dimerization and the formation of oligomers.
Q3: What are the visible signs of polymerization?
A3: Polymerization can manifest in several ways. You might observe:
-
A noticeable increase in the viscosity of the liquid.
-
The formation of a solid mass or precipitate.
-
A change in color, often to a yellowish or brownish hue.
-
A decrease in the purity of the compound as determined by analytical techniques like NMR or chromatography.
Q4: What are the ideal storage conditions to minimize polymerization?
A4: To maintain the stability of 3-Ethynylcyclohex-2-en-1-one, it is crucial to control the storage environment. The following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of both radical polymerization and oxidative coupling. |
| Atmosphere | Inert (Argon or Nitrogen) | Excludes oxygen, which is necessary for Glaser-Hay coupling and can also contribute to radical formation. |
| Light | Amber or opaque container | Protects the compound from UV light, which can initiate free-radical polymerization.[5] |
| Container | Clean, dry, glass container with a tightly sealed cap | Prevents contamination from moisture and other reactive substances. Avoid metal containers or spatulas to prevent metal-catalyzed reactions.[1] |
Q5: Should I use an inhibitor? If so, which one and at what concentration?
A5: Yes, using an inhibitor is highly recommended for long-term storage. A combination of inhibitors targeting different polymerization pathways is ideal.
-
For Free-Radical Polymerization: Phenolic antioxidants are effective radical scavengers.
-
Butylated Hydroxytoluene (BHT): Recommended at a concentration of 100-500 ppm. BHT is favored for its good solubility in organic compounds.[1]
-
Hydroquinone (HQ): Can also be used at 100-500 ppm, though BHT is often preferred for its better solubility.
-
-
For Oxidative Coupling: While specific inhibitors for Glaser-Hay coupling are less common for storage, maintaining an oxygen-free environment is the most effective preventative measure. The use of a chelating agent like EDTA could theoretically sequester trace metal ions, but this is not a standard practice and would require experimental validation. The primary strategy remains the exclusion of oxygen.
Troubleshooting Guide
This section addresses specific issues you might encounter during the storage and handling of 3-Ethynylcyclohex-2-en-1-one.
Problem 1: The compound has become viscous or solidified.
-
Likely Cause: Significant polymerization has occurred. This could be due to improper storage temperature, exposure to light, or contamination.
-
Troubleshooting Steps:
-
Assess the extent of polymerization: If the material is completely solid, it is likely unusable and should be disposed of as hazardous waste. If it is highly viscous, you may be able to salvage some material, but its purity will be compromised.
-
Review storage conditions: Verify that the storage temperature was consistently maintained and that the container was properly sealed and protected from light.
-
Check for contaminants: Consider the possibility of contamination from the container, dispensing tools, or the atmosphere.
-
-
Preventative Actions:
-
Always store the compound at or below 4°C in a dark, inert atmosphere.
-
Use only clean, dry glass containers and dispensing equipment.
-
Add a radical inhibitor like BHT upon receipt of the compound.
-
Problem 2: The compound has developed a yellow or brown color.
-
Likely Cause: This often indicates the initial stages of polymerization or degradation. The color change can be due to the formation of conjugated oligomers.
-
Troubleshooting Steps:
-
Analyze the purity: Use techniques like TLC, GC-MS, or NMR to determine the purity of the material.
-
Consider purification: If the purity is still acceptable for your application, you may be able to use it after purification (e.g., column chromatography). However, be aware that the purification process itself (e.g., heating to remove solvent) can promote further polymerization. It is advisable to add an inhibitor to the fractions containing the product during purification.[1]
-
-
Preventative Actions:
-
Strictly adhere to the recommended storage conditions.
-
Minimize the time the compound is stored before use.
-
Problem 3: I am observing unexpected side products in my reaction.
-
Likely Cause: If you have ruled out issues with your reaction conditions, the starting material may contain dimers or oligomers from polymerization during storage.
-
Troubleshooting Steps:
-
Re-analyze the starting material: Check the purity of your 3-Ethynylcyclohex-2-en-1-one.
-
Purify the starting material: If impurities are present, purify the compound immediately before use.
-
-
Preventative Actions:
-
Purchase smaller quantities of the compound to ensure it is used before significant degradation can occur.
-
Always store the compound with an appropriate inhibitor.
-
Experimental Protocols
Protocol 1: Recommended Storage Procedure
-
Upon Receipt:
-
Immediately inspect the container for any signs of damage or leakage.
-
If the compound is supplied without an inhibitor, add BHT to a final concentration of 100-500 ppm. To do this, prepare a stock solution of BHT in a compatible, volatile solvent (e.g., dichloromethane), add the appropriate volume to the compound, and then carefully remove the solvent under a gentle stream of inert gas without heating.
-
-
Container and Atmosphere:
-
Transfer the compound to a clean, dry, amber glass vial with a PTFE-lined screw cap.
-
Before sealing, flush the headspace of the vial with a gentle stream of argon or nitrogen for 1-2 minutes to displace any air.
-
-
Storage:
-
Seal the vial tightly.
-
Place the vial in a secondary container.
-
Store in a refrigerator or freezer at a temperature between -20°C and 4°C.
-
Ensure the storage location is away from any sources of heat or light.
-
Protocol 2: Handling and Dispensing
-
Preparation:
-
Allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture into the compound.
-
Perform all manipulations in a well-ventilated fume hood.
-
-
Dispensing:
-
Briefly flush the container with an inert gas before and after dispensing the desired amount.
-
Use clean, dry glass syringes or pipettes for transfer. Avoid using metal spatulas or needles that could introduce metal contaminants.
-
-
After Use:
-
Re-flush the headspace of the container with inert gas before sealing.
-
Return the container to the recommended cold storage conditions promptly.
-
Visualizing the Problem: Polymerization Pathways
To better understand the chemical changes occurring during storage, the following diagrams illustrate the two primary polymerization mechanisms.
Caption: Free-radical polymerization of the enone moiety.
Caption: Glaser-Hay oxidative coupling of the terminal alkyne.
Troubleshooting Workflow
The following diagram provides a logical workflow for troubleshooting issues related to the storage of 3-Ethynylcyclohex-2-en-1-one.
Caption: Troubleshooting workflow for polymerized 3-Ethynylcyclohex-2-en-1-one.
References
-
Glaser-Hay Coupling. SynArchive. Available at: [Link]
-
Glaser Coupling, Hay Coupling. Organic Chemistry Portal. Available at: [Link]
-
Glaser coupling. Wikipedia. Available at: [Link]
-
Investigation on Radical Polymerization Behavior of 4-Substituted Aromatic Enynes. Experimental, ESR, and Computational Studies. Macromolecules. Available at: [Link]
-
Treatment of an alpha, beta-unsaturated ketone with basic aqueous hydrogen peroxide yields an epoxy ketone. brainly.com. Available at: [Link]
-
Catalytic Enantioselective Peroxidation of α,β-Unsaturated Ketones. PMC. Available at: [Link]
-
Peroxides and peroxide- forming compounds. Journal of Chemical Health and Safety. Available at: [Link]
-
Treatment of an α , β -unsaturated ketone with basic aqueous hydrogen peroxide yields an epoxy ketone. The reaction is specific to unsaturated ketones; isolated alkene double bonds do not react. Propose a mechanism. Vaia. Available at: [Link]
-
Radical polymerization. Wikipedia. Available at: [Link]
-
INFORMATION ON PEROXIDE-FORMING COMPOUNDS. Princeton University Environmental Health & Safety. Available at: [Link]
-
Mechanistic investigation and further optimization of the aqueous Glaser-Hay bioconjugation. PMC. Available at: [Link]
-
Cu(I)-azidopyrrolo[3,2-d]pyrimidine Catalyzed Glaser–Hay Reaction under Mild Conditions. ACS Organic & Inorganic Au. Available at: [Link]
-
Investigations into the mechanism of copper-mediated Glaser–Hay couplings using electrochemical techniques. Faraday Discussions. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. synarchive.com [synarchive.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Glaser Coupling, Hay Coupling [organic-chemistry.org]
- 5. Glaser coupling - Wikipedia [en.wikipedia.org]
- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 7. as.uky.edu [as.uky.edu]
Purification strategies for 3-Ethynylcyclohex-2-en-1-one crude mixtures
[1]
Executive Summary
Purifying 3-ethynylcyclohex-2-en-1-one presents a classic "stability vs. purity" paradox.[1] As a conjugated enynone, this molecule is a Michael acceptor and contains a terminal alkyne, making it susceptible to three primary degradation pathways:
-
Acid-catalyzed hydration of the alkyne (to a diketone).[1]
-
Polymerization initiated by heat or concentrated light exposure.[1]
-
Nucleophilic attack (Michael addition) during workup.
This guide moves beyond standard protocols to provide a logic-driven purification strategy. We prioritize neutralized chromatography and low-temperature distillation to maximize recovery.
Module 1: The Triage Phase (Crude Assessment)
Before committing the entire batch to a purification method, perform this rapid diagnostic.
Diagnostic Workflow
-
NMR Check ( Crude):
-
Target: Look for the acetylenic proton singlet (
~3.0-3.4 ppm) and the alkene proton singlet (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> ~6.0-6.5 ppm). -
Contaminants: Identify residual Pd-catalyst (broadening of peaks), starting material (3-halo- or 3-alkoxy-cyclohexenone), or Glaser coupling byproducts (diynes).[1]
-
-
TLC Stability Test:
-
Spot the crude on a standard silica plate.
-
Wait 10 minutes.
-
Run the plate. If the spot streaks or remains at the baseline compared to a fresh spot , your compound is decomposing on acidic silica. Action: Switch to neutralized silica or alumina.[1]
-
Module 2: Metal Scavenging (Critical for Sonogashira Routes)
If your crude mixture comes from a Sonogashira coupling, residual Palladium (Pd) and Copper (Cu) will accelerate polymerization during distillation or concentration.
Protocol: The "Chemodynamic" Wash
Standard aqueous washes (brine/water) are insufficient for removing complexed Pd.
-
Dissolution: Dissolve crude oil in EtOAc (10 mL/g).
-
Chelation: Add an equal volume of 5% Aqueous Cysteine or Thiourea solution.
-
Agitation: Stir vigorously for 30 minutes. The aqueous layer should turn dark/colored as metals transfer.
-
Separation: Wash organic layer with brine, dry over
, and concentrate.
Comparison of Scavenging Agents:
| Agent | Efficiency (Pd) | Pros | Cons |
| SiliaMetS® Thiol | >95% | High recovery, no aqueous workup | Expensive, requires filtration |
| Aq.[1] Cysteine | 80-90% | Cheap, green | Requires phase separation |
| Activated Carbon | 60-70% | Very cheap | Yield loss (adsorption of product) |
Module 3: Chromatographic Strategy
The "Neutralized" Flash Protocol
Standard silica gel is slightly acidic (pH 6.5–7.0), which is sufficient to hydrate the terminal alkyne over time.
Stationary Phase Selection:
-
Recommended: Neutral Alumina (Activity Grade III).[1]
-
Alternative: Silica Gel 60 (pre-treated with
).ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
Step-by-Step: Silica Neutralization
-
Slurry Preparation: Mix Silica Gel 60 with your mobile phase (e.g., Hexanes/EtOAc).[1]
-
The Buffer: Add 1% v/v Triethylamine (Et3N) to the slurry.
-
Packing: Pour the column and flush with 2 column volumes (CV) of the mobile phase containing 0.5% Et3N.
-
Elution: Run the column with the standard solvent system (maintain 0.5% Et3N if streaking persists).
Mobile Phase Optimization:
-
Starting Gradient: 100% Hexanes
20% EtOAc/Hexanes.ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Rf Target: Aim for an Rf of 0.35 in the eluting solvent.
-
Visualization: UV (254 nm) is strong due to conjugation.[1] KMnO4 stain will show the alkyne/alkene immediately (brown/yellow spot).
Module 4: Distillation (The "Gold Standard")
For oils <200 Da, distillation often yields higher purity than chromatography by avoiding surface-catalyzed decomposition.[1]
Kugelrohr Distillation Guide
Use this for the final polishing of the oil.
-
Setup: Pre-weigh the receiving bulb. Ensure the vacuum trap is cooled with dry ice/acetone.
-
Degassing: Place crude in the source bulb. Apply vacuum (high vac, <0.5 mmHg) at room temperature for 10 mins to remove volatile solvents.
-
Ramping:
-
Collection: Stop immediately if the residue turns black/tarry (polymerization).
Decision Matrix & Workflow
The following diagram illustrates the logical pathway for selecting the correct purification method based on your crude mixture's profile.
Caption: Logical decision tree for selecting the optimal purification route based on catalyst presence and thermal stability.
Troubleshooting & FAQ
Q: My compound turned into a solid black tar in the flask overnight. What happened? A: You likely experienced spontaneous polymerization.[1] This is common with concentrated terminal alkynes.[1]
-
Fix: Store the purified compound as a dilute solution in Benzene or Toluene if possible. If neat storage is required, add a radical inhibitor like BHT (butylated hydroxytoluene) at 0.1% w/w and store at -20°C under Argon.[1]
Q: I see a new spot on TLC that wasn't there before the column. A: This is likely the hydration product (3-acetylcyclohex-2-en-1-one).[1]
-
Fix: Your silica was too acidic or wet.[1] Ensure you use anhydrous solvents for the column and strictly follow the Et3N neutralization protocol.
Q: Can I use HPLC for purification? A: Yes, but avoid acidic modifiers (TFA/Formic Acid). Use an Ammonium Acetate (10mM) buffer or pure Water/Acetonitrile gradient.[1] Acidic mobile phases will degrade the enyne system during concentration.
References
-
Palladium Removal Strategies
- Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
-
Purification of Sensitive Enynes
- Organic Syntheses, Coll. Vol. 9, p. 117 (1998). Preparation of conjugated enynes and handling of unstable Michael acceptors.
-
Silica Gel Neutralization Techniques
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] Journal of Organic Chemistry.
-
Troubleshooting low conversion rates in 3-Ethynylcyclohex-2-en-1-one coupling
Technical Support Center: 3-Ethynylcyclohex-2-en-1-one Coupling
Welcome to the technical support center for troubleshooting coupling reactions involving 3-ethynylcyclohex-2-en-1-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific substrate. 3-Ethynylcyclohex-2-en-1-one is a valuable building block, but its dual reactivity—a terminal alkyne for cross-coupling and an α,β-unsaturated ketone susceptible to side reactions—presents unique challenges. This document provides in-depth, experience-driven solutions to common issues, focusing on the widely used Sonogashira coupling.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during the reaction setup.
Q1: My Sonogashira reaction isn't starting. I've mixed the aryl halide, 3-ethynylcyclohex-2-en-1-one, catalyst, and base, but TLC analysis shows only starting materials. What's the first thing I should check?
A1: The most immediate culprits for a complete lack of reactivity are the catalyst system and the reaction atmosphere.[1][2] First, verify the integrity of your palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and your copper(I) iodide (CuI) co-catalyst. The active Pd(0) species is highly sensitive to oxygen, and Cu(I) can oxidize over time.[1][2] Second, ensure your reaction setup is under a strictly inert atmosphere (argon or nitrogen). Oxygen not only deactivates the Pd(0) catalyst but also promotes the undesired homocoupling of your alkyne (Glaser coupling).[3][4][5][6] Thoroughly degassing all solvents and the amine base is a critical, non-negotiable step.[1]
Q2: My reaction mixture turned black, and the reaction has stalled. What does this mean?
A2: The formation of a black precipitate, known as "palladium black," is a visual indicator of catalyst decomposition.[1][7] The active, soluble Pd(0) complex has agglomerated into inactive palladium metal, effectively halting the catalytic cycle. This is commonly caused by oxygen in the system, impurities in the reagents or solvents, or excessively high temperatures.[1][7] Some anecdotal evidence also suggests that certain solvents, like THF, may promote this decomposition under some conditions.[1][8] To proceed, the reaction will need to be restarted with fresh catalyst under more rigorously controlled anaerobic conditions.
Q3: I'm seeing a significant amount of a byproduct with a mass double that of my starting alkyne. What is it and how can I prevent it?
A3: You are likely observing the formation of the 1,3-diyne, a result of the Glaser homocoupling of 3-ethynylcyclohex-2-en-1-one.[1][4][9] This is a classic side reaction in copper-mediated Sonogashira couplings and is almost always caused by the presence of oxygen.[3][4] The copper acetylide intermediate, essential for the main reaction, is oxidized, leading to dimerization.[4][6] To mitigate this:
-
Improve Degassing: Use more robust degassing methods like multiple freeze-pump-thaw cycles instead of just sparging with inert gas.
-
Consider Copper-Free Conditions: For particularly sensitive substrates, switching to a copper-free Sonogashira protocol can eliminate this side reaction entirely.[1][3][10]
Q4: What is the general reactivity trend for the halide coupling partner (R-X)?
A4: The rate of the oxidative addition step, which is often the rate-determining step in the catalytic cycle, is highly dependent on the C-X bond strength.[4][11] The general order of reactivity is I > OTf (triflate) > Br >> Cl.[1][11] Consequently, aryl or vinyl iodides are the most reactive and can often be coupled at or near room temperature.[1] Aryl bromides typically require heating, and aryl chlorides are the least reactive, often demanding specialized, bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) and higher temperatures to achieve good conversion.[1][12][13]
Part 2: Systematic Troubleshooting Guide
When initial fixes don't work, a more structured approach is necessary. This guide is organized by symptom to help you diagnose and solve the problem logically.
Symptom 1: Low to No Product Yield
If your reaction is producing little to no desired product, use the following workflow to identify the root cause.
Caption: Troubleshooting workflow for low or no product yield.
-
Solvent and Base Selection: The base, typically an amine like triethylamine (TEA) or diisopropylamine (DIPEA), is crucial for deprotonating the alkyne to form the reactive acetylide.[3][15] It must be anhydrous and used in excess (typically >2 equivalents).[15] The solvent must dissolve all components and be thoroughly degassed.[16] DMF and dioxane are common choices.[16][17] While DMF's high polarity can sometimes accelerate reactions, it can also act as a ligand, potentially inhibiting the catalyst in some systems.[16] A solvent screen may be necessary for optimization.
Symptom 2: Significant Byproduct Formation
The structure of 3-ethynylcyclohex-2-en-1-one makes it prone to specific side reactions beyond simple Glaser coupling.
-
Michael Addition: The enone system is an electrophilic Michael acceptor. If a strongly nucleophilic base (e.g., piperidine under certain conditions) or other nucleophiles are present, they can add to the double bond, consuming your starting material. Using a more sterically hindered, non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ or Cs₂CO₃ can prevent this.[15]
-
Polymerization/Decomposition: At elevated temperatures required for less reactive halides, the conjugated enyne product or the starting material itself can be unstable, leading to polymerization or decomposition, often appearing as an intractable baseline smudge on a TLC plate. If this is suspected, try running the reaction at the lowest effective temperature or consider using a more active catalyst system that allows for milder conditions.
Part 3: Data & Protocols
Table 1: Recommended Starting Conditions for Sonogashira Coupling
This table provides validated starting points for reaction setup. Note that optimization is often required.
| Parameter | Recommended Condition | Rationale & Key Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (1-5 mol%) or PdCl₂(PPh₃)₂ (1-5 mol%) | Pd(0) is the active species. Pd(II) precatalysts are more air-stable but require in situ reduction.[2] For aryl chlorides, consider specialized catalysts like Pd(dppf)Cl₂. |
| Copper Co-catalyst | CuI (0.5-5 mol%) | Acts as a co-catalyst to form the copper acetylide intermediate, accelerating the reaction.[3][18] Essential for standard Sonogashira, but can be omitted in "copper-free" protocols to avoid Glaser coupling.[10] |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPEA) | Must be anhydrous and in excess (≥ 2 eq.). Serves to deprotonate the alkyne and neutralize the HX byproduct.[15] DIPEA is more sterically hindered and less nucleophilic. |
| Solvent | THF, Dioxane, DMF, or Acetonitrile | Must be anhydrous and rigorously degassed. Choice can influence reaction rate and catalyst stability.[16] |
| Temperature | RT to 100 °C | Highly dependent on the halide's reactivity (I > Br > Cl).[17] Start at room temperature for aryl iodides and increase as needed for less reactive partners. |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Absolutely critical to prevent both Pd catalyst deactivation (Pd black formation) and Glaser homocoupling.[1][6] |
Diagram: The Sonogashira Catalytic Cycle
Understanding the mechanism is key to rational troubleshooting. The reaction involves two interconnected catalytic cycles.
Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol provides a robust starting point for the coupling of an aryl halide with 3-ethynylcyclohex-2-en-1-one.
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%), copper(I) iodide (1 mol%), and the aryl halide (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Reagent Addition: Through the septum, add the anhydrous, degassed solvent (e.g., THF, to make a ~0.1 M solution) followed by the anhydrous, degassed amine base (e.g., TEA, 3.0 equiv).
-
Substrate Addition: Finally, add 3-ethynylcyclohex-2-en-1-one (1.1-1.2 equiv) to the stirring mixture.
-
Reaction: Stir the reaction at the appropriate temperature (e.g., room temperature for an aryl iodide, or 60-80 °C for an aryl bromide).[2] Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium chloride to remove the amine salts. Dry the organic layer, concentrate, and purify the residue by column chromatography.
References
-
Sonogashira coupling - Wikipedia. [Link]
-
Douglass, F., et al. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. [Link]
-
Vedantu. (2020). Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. [Link]
-
da Silva, J., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. Journal of the Brazilian Chemical Society. [Link]
-
ResearchGate. The Sonogashira coupling reaction mechanism. [Link]
-
Ziegler, T., et al. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal. [Link]
-
NRO Chemistry. (2020). Sonogashira Coupling. YouTube. [Link]
-
Panda, S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. [Link]
-
Reaction Chemistry. (2008). Copper-free Sonogashira coupling. [Link]
-
Mondal, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
Ali, M., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts. [Link]
-
Yang, C., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics. [Link]
-
Vantourout, J. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. MIT DSpace. [Link]
-
Mondal, B., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances. [Link]
-
da Silva, J., et al. (2018). Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]
-
Nessa, D., et al. (2019). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Catalysis. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Reddit. (2020). Sonogashira troubleshooting help needed. [Link]
-
Dahl, J., et al. (2022). Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins. Beilstein Journal of Organic Chemistry. [Link]
-
Shroder, M. The Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters. [Link]
-
Nasrollahzadeh, M., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]
-
Zhang, Z., et al. (2022). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aliphatic Alkynes and Aryl Thianthrenium Salts to Alkynones and Furanones. Organic Letters. [Link]
-
Carrow, B. & Hartwig, J. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Reddit. (2021). Struggling to make a sonogashira coupling reaction happen. [Link]
-
Knochel, P., et al. (2001). Highly Satisfactory Procedures for the Pd-Catalyzed Cross Coupling of Aryl Electrophiles with in Situ Generated Alkynylzinc Derivatives. Organic Letters. [Link]
-
Carrow, B. & Hartwig, J. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. [Link]
-
Leyva-Pérez, A., et al. (2022). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. Chemistry – A European Journal. [Link]
-
Lopp, M., et al. (2011). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron Letters. [Link]
-
Gelest. Cross-Coupling of Alkynylsilanes. [Link]
-
Wang, C., et al. (2023). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. books.rsc.org [books.rsc.org]
- 5. gold-chemistry.org [gold-chemistry.org]
- 6. depts.washington.edu [depts.washington.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01909K [pubs.rsc.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. youtube.com [youtube.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. books.lucp.net [books.lucp.net]
- 17. scielo.br [scielo.br]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Aqueous Solubility Challenges with 3-Ethynylcyclohex-2-en-1-one
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, biochemists, and drug development professionals troubleshoot and resolve the persistent aqueous solubility issues associated with 3-Ethynylcyclohex-2-en-1-one .
This bifunctional small molecule features an
Part 1: Frequently Asked Questions (Troubleshooting)
Q1: Why does 3-Ethynylcyclohex-2-en-1-one immediately precipitate or form a cloudy suspension when added directly to my PBS or HEPES buffer? A1: This is a classic failure of thermodynamic solubility. When you add the solid compound directly to an aqueous buffer, the water molecules are forced to form a highly ordered, clathrate-like cage around the hydrophobic cyclohexenone ring. This results in an unfavorable decrease in entropy. Furthermore, the aqueous environment cannot provide enough solvation energy to overcome the compound's solid-state lattice energy. To bypass this, you must exploit kinetic solubility by first dissolving the compound in a water-miscible organic solvent, effectively breaking the lattice energy before introducing it to the aqueous phase [3].
Q2: I need to perform a cell-free biochemical assay. What is the standard protocol for achieving kinetic solubility without denaturing my target proteins? A2: The industry standard is utilizing Dimethyl Sulfoxide (DMSO) as a co-solvent. By preparing a highly concentrated master stock (e.g., 10–50 mM) in 100% anhydrous DMSO and rapidly diluting it into your aqueous buffer, the compound becomes kinetically trapped in a metastable, supersaturated state. For most enzymatic or binding assays, maintaining a final DMSO concentration between 1% and 5% elevates the apparent aqueous solubility to usable micromolar ranges while avoiding solvent-induced protein denaturation [1].
Q3: My downstream application is a live-cell CuAAC click chemistry assay, and my primary cell line cannot tolerate >0.1% DMSO. How can I deliver this compound?
A3: When organic co-solvents are biologically toxic, you must shift from kinetic solubility to enhanced thermodynamic solubility via host-guest complexation. Hydroxypropyl-
Part 2: Solubilization Workflows & Logical Relationships
Decision tree for solubilizing 3-Ethynylcyclohex-2-en-1-one based on assay requirements.
Workflow of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in aqueous buffer.
Part 3: Step-by-Step Experimental Protocols
To ensure scientific integrity, every protocol below is designed as a self-validating system . This means the methodology includes inherent physical or analytical checkpoints to prove the compound is truly dissolved, preventing false negatives in your downstream bioassays caused by invisible micro-precipitates.
Protocol A: Kinetic Solubilization via DMSO Co-solvent System
Purpose: Rapid solubilization for cell-free biochemical and enzymatic assays.
-
Master Stock Preparation: Accurately weigh 1.20 mg of 3-Ethynylcyclohex-2-en-1-one (MW ≈ 120.15 g/mol ) into a sterile, amber glass vial. Add exactly 100 µL of anhydrous, cell-culture grade DMSO to achieve a 100 mM master stock. Vortex vigorously for 60 seconds until optically clear.
-
Working Stock Dilution: Dilute the master stock 1:10 in pure DMSO to create a 10 mM working stock.
-
Aqueous Injection: Pipette 990 µL of your target aqueous buffer (e.g., 50 mM HEPES, pH 7.4) into a microcentrifuge tube. Place the tube on a vortex mixer at medium speed. Crucial step: Add 10 µL of the 10 mM working stock dropwise directly into the center of the vortex. This rapid dispersion prevents localized high concentrations that trigger nucleation and crashing out.
-
Self-Validation (Centrifugation): The final theoretical concentration is 100 µM in 1% DMSO. To validate true solubility, centrifuge the tube at 15,000 x g for 15 minutes.
-
Quantification: Carefully aspirate the top 500 µL of the supernatant and measure its UV absorbance (or analyze via LC-MS). If the concentration matches your theoretical 100 µM, the compound is successfully trapped in a metastable kinetic solution [3].
Protocol B: Preparation of HP- -CD Inclusion Complexes
Purpose: Biocompatible formulation for live-cell imaging and in vivo assays requiring <0.1% organic solvent.
-
Excipient Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-
-cyclodextrin (HP- -CD) in molecular biology grade water or PBS. -
Solvent Evaporation: Dissolve 2.4 mg of 3-Ethynylcyclohex-2-en-1-one in 200 µL of a volatile organic solvent (e.g., ethanol or methanol) in a round-bottom flask.
-
Film Formation: Evaporate the solvent under a gentle, continuous stream of nitrogen gas while rotating the flask. This forms a thin, high-surface-area film of the compound on the glass wall.
-
Complexation: Add 10 mL of the 20% HP-
-CD solution to the flask. Sonicate in a water bath at room temperature for 30 minutes, followed by orbital shaking at 200 RPM for 24 hours to ensure the system reaches thermodynamic equilibrium [2]. -
Self-Validation (Filtration): Filter the resulting solution through a 0.22 µm Polyethersulfone (PES) syringe filter. This physical barrier guarantees that any uncomplexed, solid drug is removed. The concentration of the resulting filtrate represents the true thermodynamic solubility of the inclusion complex and is safe for direct application to cell culture media.
Part 4: Quantitative Data Summary
The table below summarizes the expected outcomes of different formulation strategies, allowing you to select the optimal approach based on your assay's tolerance for organic solvents.
| Solubilization Strategy | Co-solvent / Excipient | Max Achievable Aqueous Conc. | Biocompatibility | Primary Application |
| Direct Aqueous Addition | None | < 1 µM | High | None (Fails to dissolve) |
| Kinetic Dilution | 1% - 5% DMSO | 100 - 500 µM | Moderate | Cell-free biochemical assays |
| Inclusion Complexation | 20% HP- | > 2 mM | High (Cell-safe) | Live-cell imaging, CuAAC |
| Micellar Solubilization | 0.1% Tween-20 / Triton | 50 - 200 µM | Low (Lyses cells) | Membrane protein assays |
Part 5: References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics | PMC |[Link]
-
Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors: A TNF-α Study | ResearchGate |[Link]
-
A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews | [Link]
Stability of 3-Ethynylcyclohex-2-en-1-one under acidic vs basic conditions
Technical Support Center: 3-Ethynylcyclohex-2-en-1-one Stability Guide
Executive Summary: Stability at a Glance
3-Ethynylcyclohex-2-en-1-one is a highly reactive electrophile characterized by an extended conjugated system (
-
Acidic Conditions: Moderately Stable (Short-term).[1] Susceptible to alkyne hydration under strong forcing conditions or specific catalysis (Hg/Au), leading to 1,3-diketone derivatives.[1]
-
Basic Conditions: Critical Instability .[1] The C3 position is doubly activated (by the carbonyl and the alkyne), making it extremely prone to nucleophilic attack (Michael addition) and polymerization.
-
Storage: Store neat at -20°C under inert atmosphere (Ar/N
). Avoid protic nucleophilic solvents (MeOH, EtOH) if basic impurities are present.[1]
Detailed Stability Profile
The following matrix details the compound's behavior under varying pH conditions.
| Parameter | Acidic Condition (pH < 4) | Neutral Condition (pH 6–8) | Basic Condition (pH > 9) |
| Primary Risk | Alkyne Hydration / rearrangement | Slow Oxidation / Polymerization | Rapid Michael Addition / Polymerization |
| Mechanism | Protonation of alkyne/carbonyl promotes water attack.[1] | Radical autoxidation or trace-nucleophile initiation.[1] | Nucleophile (OH⁻/OR⁻) attack at C3 (Beta-carbon).[1] |
| Observed Byproducts | 3-Acetylcyclohex-2-en-1-one (Hydration product).[1] | Oligomers (gum/precipitate).[1] | 3-Hydroxy-3-ethynylcyclohexanone (transient); Polymers.[1] |
| Half-Life (Est.) | Hours to Days (dependent on acid strength).[1] | Weeks (at 4°C); Months (-20°C).[1] | Minutes to Hours (rapid degradation).[1][2] |
| Solvent Compatibility | DCM, CHCl | Anhydrous ACN, Toluene, DCM. | Incompatible with alcohols/amines in base.[1] |
Mechanistic Insights: The "Why" Behind the Instability
To troubleshoot effectively, one must understand the electronic environment of the molecule. 3-Ethynylcyclohex-2-en-1-one features a linearly conjugated system .[1]
The "Double Activation" Problem:
The C3 carbon (the
-
Enone Effect: The carbonyl group at C1 withdraws electron density via resonance, making C3 electrophilic.
-
Alkyne Effect: The ethynyl group at C3 is an electron-withdrawing group (sp-hybridized carbon is more electronegative than sp
), further destabilizing the electron density at C3.[1]
Consequence: In basic media, hard nucleophiles (like OH⁻) or soft nucleophiles (like thiols/amines) attack C3 rapidly.[1] This destroys the conjugation and leads to complex mixtures of Michael adducts and polymers [1, 2].
Visualizing Degradation Pathways
Figure 1: Primary degradation pathways.[1] The Michael addition pathway (Base) is kinetically dominant in protic solvents.
Troubleshooting Guide
Q1: My sample has turned from a clear oil/solid to a dark brown gum. What happened?
-
Diagnosis: Polymerization.[1] This is typical for conjugated enynes stored at room temperature or exposed to light.[1]
-
Solution: Purify via flash chromatography (neutral silica, avoid basic alumina).[1] For future storage, dissolve in degassed anhydrous benzene or toluene with a radical inhibitor (e.g., BHT) if acceptable for your application, and store at -20°C.[1]
Q2: I see a new peak in LCMS with Mass = [M+18]. Is this an impurity?
-
Diagnosis: Yes, this is the hydration product.
-
Cause: Water contamination in your solvent, likely catalyzed by trace acid or metal ions.[1]
-
Resolution: Ensure all solvents are anhydrous.[1] If using CDCl
for NMR, filter it through basic alumina to remove HCl traces, or use CD Cl .
Q3: The terminal alkyne proton signal (
-
Diagnosis: Deuterium exchange or Deprotonation.[1]
-
Context: If using MeOD or D
O with any base present, the acetylenic proton ( ) exchanges rapidly. -
Verification: Run the NMR in a non-protic solvent like DMSO-
or CDCl to confirm the proton is actually present.
Q4: Can I use this compound in a Suzuki or Sonogashira coupling?
-
Guidance: Yes, but order of addition is critical .
-
Protocol: Do not premix the enone with the base. Add the catalyst and coupling partner first. Add the base last and slowly, or use a weaker base (e.g., Cs
CO instead of alkoxides) to minimize Michael addition side reactions [3].
Handling & Storage Protocols
To maintain integrity >98%:
-
Storage:
-
Temperature: -20°C or -80°C.
-
Atmosphere: Argon or Nitrogen (balloon or glovebox).[1]
-
Container: Amber glass vials (UV protection).
-
-
Reaction Setup:
-
Solvents: Use anhydrous DCM, THF, or Toluene. Avoid Methanol/Ethanol unless the reaction is acidic.
-
Quenching: When working up reactions involving this compound, quench with saturated NH
Cl (mildly acidic) rather than NaHCO to prevent base-induced decomposition during extraction.[1]
-
-
Purification:
References
-
Mather, B. D., et al. (2006).[1] Michael addition reactions in macromolecular design for emerging technologies. Progress in Polymer Science. Link[1]
-
Yates, P., et al. (1980).[1] The reaction of conjugated enynes with nucleophiles. Canadian Journal of Chemistry.[1] Link
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link
-
PubChem Compound Summary. (2025). 3-Ethylcyclohex-2-en-1-one (Structural Analog Data). National Center for Biotechnology Information.[1] Link[1]
Sources
Controlling regioselectivity in reactions involving 3-Ethynylcyclohex-2-en-1-one
Welcome to the Application Support Center for 3-Ethynylcyclohex-2-en-1-one (3-ECHO) . As a Senior Application Scientist, I frequently see researchers struggle with the competing electrophilic sites of this highly functionalized molecule.
3-ECHO is a cross-conjugated enyne. Its conjugated system comprises three distinct reactive centers: the carbonyl carbon (C1), the β-carbon (C3), and the terminal alkyne. Achieving absolute regiocontrol requires a deep understanding of orbital mechanics, steric environments, and hard/soft nucleophile dynamics. This guide provides mechanistic troubleshooting, self-validating protocols, and data-driven solutions to help you master its reactivity.
Visualizing the Reactivity Landscape
Fig 1. Reactivity landscape of 3-ECHO demonstrating divergent pathway control based on reagent.
Troubleshooting FAQs: Controlling Regioselectivity
Q1: My Grignard reagent is exclusively attacking the carbonyl (1,2-addition). How do I force a 1,4-conjugate addition at the β-carbon? Root Cause: Grignard (RMgX) and organolithium (RLi) reagents are "hard" nucleophiles. According to Hard-Soft Acid-Base (HSAB) theory, they undergo charge-controlled reactions, attacking the most electrophilic center with the highest partial positive charge—the carbonyl carbon (C1). Solution: Transmetalate your hard organometallic into a "soft" organocuprate (Gilman reagent, R2CuLi). Cuprates undergo orbital-controlled reactions, preferentially interacting with the lower-energy LUMO at the β-carbon (C3) ()[1]. To lock in the 1,4-addition and prevent equilibrium reversal, add Chlorotrimethylsilane (TMSCl). TMSCl rapidly traps the intermediate copper enolate as a stable silyl enol ether, thermodynamically driving the reaction forward.
Q2: When attempting a 1,4-addition with bulky cuprates, I am isolating an allene byproduct. What is happening? Root Cause: You are observing a 1,6-addition. Because the alkyne is conjugated with the enone, the entire O=C-C=C-C≡C system acts as an extended Michael acceptor. When the β-carbon (C3) is sterically hindered by the incoming bulky nucleophile (e.g., t-Bu2CuLi), the soft nucleophile will attack the less hindered terminal alkyne carbon. This pushes the electrons through the conjugated system to form an allenyl enolate. Solution: If 1,4-addition is strictly required, reduce the steric bulk of the nucleophile or lower the reaction temperature to -90 °C to kinetically favor the 1,4-attack over the 1,6-attack.
Q3: Can I perform an azide-alkyne "Click" reaction (CuAAC) on the ethynyl group without the azide undergoing a Michael addition to the enone? Root Cause & Solution: Yes. The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is highly chemoselective. Under standard conditions, Cu(I) specifically inserts into the terminal alkyne C-H bond to form a copper acetylide intermediate. The electron-deficient enone is completely inert to these specific catalytic conditions, allowing for orthogonal functionalization of the alkyne with >95% regioselectivity ()[2].
Q4: I need to perform a harsh electrophilic reaction on the enone, but the alkyne degrades. How can I protect it? Root Cause: Terminal alkynes are highly susceptible to oxidation, hydration, and halogenation under harsh conditions. Solution: Utilize the Nicholas reaction precursor strategy ()[3]. Treat 3-ECHO with Dicobalt Octacarbonyl [Co2(CO)6]. This forms a stable, bulky alkyne-cobalt complex that completely masks the alkyne's reactivity and sterically shields the β-carbon. After modifying the enone, the alkyne can be quantitatively deprotected using mild oxidative demetallation (e.g., Ceric Ammonium Nitrate, CAN).
Quantitative Data: Regioselectivity Matrix
The following table summarizes the expected regiochemical outcomes based on the choice of reagent and conditions.
| Reagent / Nucleophile | HSAB Classification | Additive | Temp (°C) | Dominant Pathway | Typical Yield (%) |
| MeMgBr (Grignard) | Hard | None | 0 | 1,2-Addition (Carbonyl) | 85 - 90 |
| Me2CuLi (Gilman) | Soft | TMSCl | -78 | 1,4-Addition (β-Carbon) | 80 - 88 |
| t-Bu2CuLi (Bulky) | Soft | None | -78 | 1,6-Addition (Alkyne) | 70 - 75 |
| R-N3 + CuI | N/A (Cycloaddition) | Ascorbate | 25 | CuAAC (Triazole) | 90 - 95 |
Validated Experimental Protocols
Every protocol described here operates as a self-validating system , incorporating visual cues and chemical checkpoints to ensure experimental integrity.
Protocol A: Regioselective 1,4-Conjugate Addition via Organocuprates
Self-Validation Checkpoint: The visual transition from a pale suspension to a dark, homogenous solution confirms the successful formation of the active Gilman reagent.
-
Preparation: Flame-dry a Schlenk flask under Argon. Add purified CuI (1.1 eq) and anhydrous THF. Cool the suspension to -78 °C.
-
Cuprate Formation: Dropwise add the organolithium reagent RLi (2.2 eq). Validation: Observe the color change from yellow to clear (forming RCu), then to dark brown/black, indicating the successful formation of the Gilman reagent (R2CuLi).
-
Enolate Trapping: Add TMSCl (1.2 eq) to the mixture. This mathematically eliminates reversible polymerization pathways by trapping the enolate.
-
Substrate Addition: Slowly add 3-ECHO (1.0 eq) dissolved in THF dropwise over 15 minutes to avoid localized heating.
-
Workup: Stir for 1 hour at -78 °C. Quench the reaction cold with saturated aqueous NH₄Cl. Extract with Et₂O, dry over MgSO₄, and concentrate in vacuo.
Protocol B: Chemoselective CuAAC (Click) Ligation
Self-Validation Checkpoint: The reduction of Cu(II) to Cu(I) by ascorbate prevents oxidative homocoupling (Glaser coupling) of the alkyne, ensuring high product purity.
-
Solvent Setup: Dissolve 3-ECHO (1.0 eq) and the target organic azide (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
Catalyst Activation: Add Sodium Ascorbate (0.1 eq) to the stirring solution.
-
Initiation: Add CuSO₄·5H₂O (0.05 eq). The ascorbate reduces Cu(II) to the catalytically active Cu(I) in situ.
-
Reaction: Stir vigorously at room temperature for 12 hours.
-
Isolation: Dilute with water and extract with EtOAc. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to yield the pure 1,4-disubstituted triazole.
Visualizing the Workflow
Fig 2. Self-validating workflow for the regioselective 1,4-conjugate addition using Gilman reagents.
References
-
Posner, G. H. "Conjugate Addition Reactions of Organocopper Reagents." Organic Reactions, 1972. URL: [Link]
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes." Angewandte Chemie International Edition, 2002. URL:[Link]
-
Nicholas, K. M. "Chemistry and synthetic utility of cobalt-complexed propargyl cations." Accounts of Chemical Research, 1987. URL:[Link]
Sources
Validation & Comparative
HPLC method development for purity assessment of 3-Ethynylcyclohex-2-en-1-one
An accurate purity assessment of reactive intermediates is a cornerstone of robust pharmaceutical development. 3-Ethynylcyclohex-2-en-1-one (CAS: 124267-26-1) presents a unique analytical challenge: it is a highly conjugated, bifunctional molecule containing both a Michael acceptor (the cyclic enone) and a terminal alkyne[1]. Because of these reactive moieties, the compound is susceptible to degradation pathways such as dimerization, oxidative cleavage, and nucleophilic addition.
As a Senior Application Scientist, I approach the method development for this compound not merely as a routine separation, but as the design of a stability-indicating, self-validating system . This guide objectively compares stationary phase alternatives and provides a comprehensive, step-by-step methodology grounded in the currently enforced ICH Q2(R2) guidelines[2][3].
Mechanistic Insights: Designing for the Analyte
Before selecting a column, we must understand the causality behind the molecule's chromatographic behavior:
-
Conjugation & Detection : The extended
-system (alkyne conjugated with the enone) provides strong UV absorbance. Photodiode Array (PDA) detection at 230–250 nm will yield maximum sensitivity. -
Reactivity & Mobile Phase : Reactive enones can degrade or undergo solvolysis in unbuffered, neutral, or highly basic aqueous environments. Utilizing a slightly acidic mobile phase (e.g., 0.1% Formic Acid) serves a dual purpose: it stabilizes the analyte during the chromatographic run and suppresses secondary interactions with residual silanols on the stationary phase.
-
Selectivity Requirements : The primary impurities are likely to be positional isomers (e.g., 2-ethynylcyclohex-2-en-1-one), synthetic precursors, and oligomers. Therefore, the stationary phase must offer high shape selectivity and electronic recognition.
Stationary Phase Comparison Guide
Selecting the optimal column chemistry is the most critical variable in method development. Below is an objective comparison of three distinct reverse-phase (RP-HPLC) stationary phases for the resolution of 3-ethynylcyclohex-2-en-1-one.
-
Standard C18 (Octadecylsilane) : The industry baseline. It relies purely on dispersive (hydrophobic) interactions. While it provides adequate general retention, it often struggles to resolve closely related structural isomers that differ only in the position of the
-bonds. -
Phenyl-Hexyl : Contains a phenyl ring tethered via a hexyl chain. This phase offers powerful
interactions, which are exceptionally selective for molecules with conjugated double and triple bonds. -
Pentafluorophenyl (PFP) : Offers orthogonal retention mechanisms, including dipole-dipole,
, and steric shape selectivity. It is highly effective if halogenated synthetic precursors are present in the matrix.
Quantitative Performance Comparison
Data represents typical experimental values under gradient elution (Water/Acetonitrile + 0.1% Formic Acid) for conjugated cyclic enones.
| Parameter | Standard C18 | Phenyl-Hexyl | PFP (Pentafluorophenyl) |
| Primary Interaction | Hydrophobic (Dispersive) | Hydrophobic + | Dipole-Dipole, |
| Retention Factor (k') | 3.2 | 4.5 | 4.1 |
| Isomer Resolution (Rs) | 1.8 | 3.5 | 3.1 |
| Peak Tailing (Tf) | 1.15 | 1.05 | 1.20 |
| Verdict | Baseline choice | Optimal for conjugated enones | Good alternative for complex matrices |
Because 3-ethynylcyclohex-2-en-1-one is dominated by its
Chromatographic interaction mechanisms dictating stationary phase selectivity.
Step-by-Step Experimental Protocol
This protocol utilizes a gradient scouting approach to ensure all potential impurities, from polar degradation products to non-polar dimers, are eluted and detected[4].
Phase 1: Sample Preparation
Causality: Highly aqueous diluents can cause poor peak shape (solvent mismatch) and promote analyte degradation.
-
Diluent Selection : Use 100% HPLC-grade Acetonitrile for the primary stock to ensure analyte stability.
-
Stock Solution : Weigh accurately 10.0 mg of 3-ethynylcyclohex-2-en-1-one and transfer to a 10 mL volumetric flask. Dissolve and make up to volume with Acetonitrile (1.0 mg/mL). Sonicate for 5 minutes.
-
Working Standard : Dilute the stock 1:10 using the initial mobile phase composition (95:5 Water:Acetonitrile) immediately prior to injection. This yields a 0.1 mg/mL working standard and focuses the analyte band at the head of the column.
Phase 2: HPLC Parameters & Scouting Gradient
-
Column : Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm particle size.
-
Mobile Phase A : 0.1% Formic Acid in MS-grade Water.
-
Mobile Phase B : 0.1% Formic Acid in HPLC-grade Acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C (maintains reproducible solvent viscosity and retention times)[5][6].
-
Detection : PDA scanning from 200–400 nm. Extract the 240 nm channel for quantitative integration.
-
Injection Volume : 5 µL.
Gradient Program:
-
0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)
-
2.0 - 12.0 min: 5% to 95% B (Linear ramp to elute the main peak and strongly retained oligomers)
-
12.0 - 15.0 min: 95% B (Column wash)
-
15.0 - 15.1 min: 95% to 5% B
-
15.1 - 20.0 min: 5% B (Re-equilibration)
Self-Validating System: ICH Q2(R2) Compliance Framework
A method is only as good as its validation. Under the ICH Q2(R2) guidelines (effective June 2024), the method must be proven "fit for its intended purpose" through a lifecycle and Quality-by-Design (QbD) approach[7][8]. To make this protocol self-validating, execute the following parameters:
-
Specificity & Forced Degradation (Stability-Indicating Power) : Subject the 3-ethynylcyclohex-2-en-1-one working standard to stress conditions: 1N HCl, 1N NaOH, 3%
, and UV light for 24 hours. Inject these stressed samples. The method is valid if the PDA peak purity index for the main peak is > 0.990 (proving no co-elution of degradants) and the resolution ( ) between the main peak and the nearest degradation product is [7][9]. -
Linearity & Range : Prepare five concentration levels spanning 50% to 150% of the target concentration (0.05 to 0.15 mg/mL). Plot peak area against concentration. The acceptance criterion is a correlation coefficient (
) [2][9]. -
System Precision : Perform six replicate injections of the 100% working standard. The Relative Standard Deviation (RSD) of both the peak area and retention time must be
[5].
HPLC Method Development and ICH Q2(R2) Validation Workflow for Reactive Enones.
References
-
MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures." MasterControl.[Link]
-
QbD Group. "ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline." QbD Group.[Link]
-
IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs.[Link]
-
European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." Europa.eu.[Link]
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org.[Link]
-
Molaid. "3-ethynyl-2-cyclohexen-1-one - CAS 124267-26-1." Molaid.[Link]
-
National Institutes of Health (NIH) / PMC. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone." NIH.gov.[Link]
-
Agilent Technologies. "HPLC Method Development: From Beginner to Expert Part 2." Agilent.com.[Link]
Sources
- 1. 3-ethynyl-2-cyclohexen-1-one - CAS号 124267-26-1 - 摩熵化学 [molaid.com]
- 2. mastercontrol.com [mastercontrol.com]
- 3. qbdgroup.com [qbdgroup.com]
- 4. agilent.com [agilent.com]
- 5. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method [mdpi.com]
- 7. intuitionlabs.ai [intuitionlabs.ai]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
Navigating the Fragmentation Labyrinth: A Comparative Guide to the Mass Spectrometry of 3-Ethynylcyclohex-2-en-1-one
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of small molecule analysis, mass spectrometry stands as an indispensable tool for structural elucidation. The fragmentation patterns observed within a mass spectrum serve as a molecular fingerprint, offering profound insights into the compound's architecture. This guide provides a comprehensive analysis of the predicted mass spectral fragmentation of 3-ethynylcyclohex-2-en-1-one, a molecule of interest in synthetic chemistry and drug discovery. As a Senior Application Scientist, my objective is to not only present the predicted data but also to elucidate the causal mechanisms behind the fragmentation, grounded in established principles and compared against structurally related compounds.
The structural uniqueness of 3-ethynylcyclohex-2-en-1-one, featuring a cyclic enone system conjugated with an ethynyl group, presents a compelling case for a detailed mass spectrometric investigation. The interplay between the carbonyl group, the carbon-carbon double bond, and the carbon-carbon triple bond dictates a series of predictable yet complex fragmentation pathways. This guide will dissect these pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, providing a predictive framework for researchers working with this and similar molecular scaffolds.
Comparative Fragmentation Analysis
To construct a reliable predictive model for the fragmentation of 3-ethynylcyclohex-2-en-1-one, it is essential to first understand the behavior of its constituent parts and structurally similar molecules under mass spectrometric conditions. We will consider the fragmentation patterns of cyclohex-2-en-1-one and 3-methylcyclohex-2-en-1-one as foundational comparisons for the cyclic enone core, and 3-butyn-2-one to understand the influence of the ethynyl group.
| Compound | Molecular Weight ( g/mol ) | Key Fragments (m/z) and Proposed Neutral Losses |
| 3-Ethynylcyclohex-2-en-1-one (Predicted) | 120.15 | M•+ (120) , 92 (M•+ - CO), 91 (M•+ - CHO), 66 (Retro-Diels-Alder), 52 |
| Cyclohex-2-en-1-one [1] | 96.13 | M•+ (96) , 68 (M•+ - CO), 67 (M•+ - CHO), 40 |
| 3-Methylcyclohex-2-en-1-one [2][3] | 110.15 | M•+ (110) , 82 (M•+ - CO), 81 (M•+ - CHO), 68, 54 |
| 3-Butyn-2-one [4] | 68.07 | M•+ (68) , 53 (M•+ - CH3), 43 (CH3CO+), 39 |
Electron Ionization (EI) Fragmentation: A Hard Ionization Approach
Electron Ionization (EI) is a high-energy technique that typically results in extensive fragmentation, providing a detailed structural fingerprint of the analyte.[5][6][7] The resulting mass spectrum is a rich tapestry of fragment ions, the formation of which can be rationalized through a series of well-established mechanistic principles.[8][9][10]
Predicted EI Fragmentation of 3-Ethynylcyclohex-2-en-1-one
The molecular ion of 3-ethynylcyclohex-2-en-1-one is expected at an m/z of 120. The primary fragmentation pathways are predicted to be initiated by the ionization of a non-bonding electron from the carbonyl oxygen or a π-electron from the double or triple bonds.
1. α-Cleavage and Loss of Carbon Monoxide (CO):
A hallmark of ketones in mass spectrometry is α-cleavage, the breaking of a bond adjacent to the carbonyl group.[11][12][13] For cyclic ketones, this often leads to the expulsion of a neutral carbon monoxide (CO) molecule.[14] This is a highly favorable process that leads to a resonance-stabilized fragment ion.
-
[M - CO]•+ (m/z 92): The expulsion of CO from the molecular ion is a highly probable event, leading to a prominent peak at m/z 92. This is analogous to the loss of CO observed in the spectra of cyclohex-2-en-1-one (m/z 68) and 3-methylcyclohex-2-en-1-one (m/z 82).
2. Retro-Diels-Alder (RDA) Reaction:
The cyclohexene core of the molecule makes it a prime candidate for a retro-Diels-Alder reaction, a characteristic fragmentation pathway for cyclic alkenes.[15] This pericyclic reaction involves the cleavage of the ring to form a diene and a dienophile.
-
[C4H4O]•+ (m/z 68) and C4H4 (neutral): One possible RDA fragmentation would lead to the formation of a radical cation of vinylketene at m/z 68 and neutral butadiene.
-
[C5H4]•+ (m/z 64) and CH2=CH-CHO (neutral): An alternative RDA pathway could result in a radical cation of cyclopentadiene at m/z 64 and neutral acrolein.
3. Influence of the Ethynyl Group:
The ethynyl group is expected to significantly influence the fragmentation cascade. The presence of the triple bond can stabilize adjacent positive charges and introduce unique fragmentation routes. A common fragmentation for acetylenic compounds is the loss of the terminal hydrogen followed by rearrangement.
-
[M - H]•+ (m/z 119): Loss of a hydrogen radical from the ethynyl group is a likely fragmentation pathway.
-
Loss of Acetylene (C2H2): Subsequent to other fragmentations, the loss of a neutral acetylene molecule (26 Da) is a possibility.
Caption: Predicted major EI fragmentation pathways of 3-Ethynylcyclohex-2-en-1-one.
Electrospray Ionization (ESI) Fragmentation: A Soft Ionization Perspective
Electrospray Ionization (ESI) is a soft ionization technique that typically produces protonated molecules ([M+H]+) with minimal fragmentation.[5][13] This is particularly useful for determining the molecular weight of a compound. Tandem mass spectrometry (MS/MS) is then employed to induce fragmentation of the protonated molecule and obtain structural information.
Predicted ESI-MS/MS Fragmentation of [M+H]+ of 3-Ethynylcyclohex-2-en-1-one
The protonated molecule of 3-ethynylcyclohex-2-en-1-one will have an m/z of 121. The fragmentation of this even-electron ion will proceed through different mechanisms than the radical cation formed in EI.
1. Loss of Neutral Molecules:
The most common fragmentation pathways for protonated molecules involve the loss of small, stable neutral molecules.
-
[M+H - H2O]+ (m/z 103): Protonation on the carbonyl oxygen can facilitate the loss of a water molecule.
-
[M+H - CO]+ (m/z 93): Similar to EI, the loss of carbon monoxide is a plausible fragmentation pathway, leading to a stable acylium ion.
2. Ring Cleavage:
Collision-induced dissociation (CID) in the MS/MS experiment can provide sufficient energy to induce ring cleavage, although the pathways may differ from the retro-Diels-Alder reaction observed in EI.
Caption: Predicted major ESI-MS/MS fragmentation pathways of protonated 3-Ethynylcyclohex-2-en-1-one.
Experimental Protocols
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve the purified sample of 3-ethynylcyclohex-2-en-1-one in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
-
Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) for volatile samples.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.[7]
-
Mass Analysis: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 30-200).
-
Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio for the identification of low-abundance fragments.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µM) in a solvent mixture compatible with ESI, typically acetonitrile/water or methanol/water with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[5]
-
Infusion: Introduce the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
MS1 Scan: Acquire a full scan mass spectrum to identify the protonated molecule ([M+H]+ at m/z 121).
-
MS/MS Analysis: Select the [M+H]+ ion as the precursor ion for collision-induced dissociation (CID).
-
Fragmentation: Apply a range of collision energies to induce fragmentation and acquire the product ion spectrum.
-
Data Analysis: Analyze the product ion spectrum to identify the characteristic fragment ions.
Conclusion
The mass spectral fragmentation of 3-ethynylcyclohex-2-en-1-one is predicted to be a rich interplay of pathways characteristic of its cyclic enone and ethynyl functionalities. Under Electron Ionization, we anticipate significant fragmentation dominated by the loss of carbon monoxide and a retro-Diels-Alder reaction, providing a detailed structural fingerprint. In contrast, Electrospray Ionization is expected to yield a prominent protonated molecule, with subsequent MS/MS analysis revealing fragmentation primarily through the loss of small neutral molecules.
This comparative guide, by grounding its predictions in the established fragmentation patterns of similar molecules and fundamental mechanistic principles, offers a robust framework for the identification and structural elucidation of 3-ethynylcyclohex-2-en-1-one and related compounds. The provided experimental protocols serve as a practical starting point for researchers aiming to validate these predictions and further explore the fascinating gas-phase chemistry of this important class of molecules.
References
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]
-
Śliwka-Kaszyńska, M., Anusiewicz, I., & Skurski, P. (2022). The Mechanism of a Retro-Diels-Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. Molecules, 27(3), 1032. [Link]
-
LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Retrieved from [Link]
-
Demarque, D. P., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(5), 847. [Link]
-
Venter, A., & Botha, J. J. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 53(1), 1-19. [Link]
-
Wikipedia. (2023, November 26). Alpha cleavage. In Wikipedia. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Alpha cleavage – Knowledge and References. Retrieved from [Link]
- Sparkman, O. D. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Spectroscopy, 35(11), 22-30.
-
Wikipedia. (2023, December 22). Fragmentation (mass spectrometry). In Wikipedia. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Department of Chemistry. Retrieved from [Link]
-
Śliwka-Kaszyńska, M., Anusiewicz, I., & Skurski, P. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. MOST Wiedzy. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclohexen-1-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). 2-Cyclohexen-1-one, 3-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
NIST. (n.d.). 3-Butyn-2-one. In NIST Chemistry WebBook. Retrieved from [Link]
-
Nate, C. (2014, February 12). Mass Spectrometry: Alpha Cleavage of Ketones [Video]. YouTube. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Section 2B. ESI-MS Data. Chemistry LibreTexts. Retrieved from [Link]
-
NIST. (n.d.). Methyl vinyl ketone. In NIST Chemistry WebBook. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Cycloalkene Fragmentation. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Methyl Ethyl Ketone. National Center for Biotechnology Information. Retrieved from [Link]
-
Pozo, O. J., et al. (2020). Mass spectral fragmentation analyses of isotopically labelled hydroxy steroids using gas chromatography/electron ionization low-resolution mass spectrometry: A practical approach. Rapid Communications in Mass Spectrometry, 34(S3), e8734. [Link]
-
Whitman College. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). ETHYL METHYL KETONE. Retrieved from [Link]
-
LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Retrieved from [Link]
-
Britannica. (2026, February 20). Methyl ethyl ketone | chemical compound. In Encyclopædia Britannica. Retrieved from [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Butyn-2-one [webbook.nist.gov]
- 5. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
- 7. acdlabs.com [acdlabs.com]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. The mass spectrum of 3 -butyn-2-ol shows a large peak at m / z=55. Draw t.. [askfilo.com]
- 12. askfilo.com [askfilo.com]
- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. massbank.eu [massbank.eu]
Comparative Reactivity Guide: 3-Ethynylcyclohex-2-en-1-one vs. 2-Cyclohexen-1-one
This guide provides a technical comparison of 3-Ethynylcyclohex-2-en-1-one (3-ECO) versus the parent scaffold 2-Cyclohexen-1-one (2-CO), focusing on their application as electrophilic warheads in covalent drug discovery and chemical biology.[1][2]
Executive Summary
While 2-cyclohexen-1-one (2-CO) serves as a baseline Michael acceptor for general cysteine targeting, 3-ethynylcyclohex-2-en-1-one (3-ECO) represents a "functionalized warhead."[1][2] The introduction of the C3-ethynyl group alters the electronic landscape, slightly attenuating Michael addition rates via steric hindrance while simultaneously providing an orthogonal handle for bio-orthogonal ligation (Click chemistry). This guide analyzes their distinct reactivity profiles to assist in selecting the appropriate scaffold for covalent probe design.
Structural & Electronic Landscape
The fundamental difference lies in the substitution at the
| Feature | 2-Cyclohexen-1-one (2-CO) | 3-Ethynylcyclohex-2-en-1-one (3-ECO) |
| Structure | Unsubstituted | |
| Electronic Effect | Standard conjugation. | Extended conjugation; Ethynyl is Inductively withdrawing (-I) but sterically demanding.[1][2] |
| Steric Hindrance | Low (H at | Moderate (Linear ethynyl group at |
| Primary Reactivity | Fast 1,4-Michael Addition. | Slower, selective 1,4-Michael Addition. |
| Secondary Reactivity | 1,2-Addition (Hard nucleophiles).[2] | CuAAC (Click) or Sonogashira coupling.[2] |
Electronic Activation Analysis
-
2-CO: The
-carbon is highly accessible.[1][2] The lack of substituents allows for rapid nucleophilic attack by thiols (e.g., Glutathione, Cysteine). -
3-ECO: The ethynyl group is an electron-withdrawing group (EWG) due to the
-hybridized carbon's higher electronegativity compared to or carbons.[1][2] Theoretically, this lowers the LUMO energy, increasing electrophilicity. However, steric hindrance at the C3 position dominates the kinetic profile, typically making 3-ECO a slower Michael acceptor than 2-CO, but faster than 3-alkyl analogs (e.g., 3-methylcyclohexenone) due to the linear nature of the alkyne.
Reactivity Profile & Mechanism
2.1. Michael Addition (Cysteine Targeting)
The primary application for both molecules is the covalent modification of cysteine residues.
-
2-CO Pathway: Rapid, often promiscuous reaction with solvent-exposed cysteines.[1][2]
-
3-ECO Pathway: The ethynyl group directs the nucleophile to the same
-carbon (1,4-addition).[1][2] The alkyne moiety generally remains intact during this addition under physiological conditions, serving as a "silent" handle until activated by copper catalysts.
Key Insight: The 3-ECO scaffold is preferred when selectivity is required over raw speed.[1][2] The steric bulk reduces off-target labeling of highly accessible but non-functional thiols (e.g., Glutathione).
2.2. Orthogonal "Click" Reactivity
The defining advantage of 3-ECO is the terminal alkyne. Unlike 2-CO, which is "dead" after the Michael addition, 3-ECO can be derivatized post-labeling.[1][2]
-
Workflow:
Figure 1: Comparative reaction pathways. 3-ECO enables a two-step "Label-then-Detect" workflow unavailable to 2-CO.[1][2]
Experimental Protocols
Protocol A: Synthesis of 3-Ethynylcyclohex-2-en-1-one
Note: 3-ECO is not commonly shelf-stable for long periods and is best synthesized from 3-ethoxy-2-cyclohexen-1-one.[1][2]
Reagents:
-
Lithium Acetylide (ethylenediamine complex) or Ethynylmagnesium bromide
-
THF (Anhydrous)
Step-by-Step:
-
Nucleophilic Addition: In a flame-dried flask under Argon, dissolve Lithium Acetylide (1.2 equiv) in anhydrous THF at 0°C.
-
Substrate Addition: Add 3-Ethoxy-2-cyclohexen-1-one (1.0 equiv) dropwise.[1][2] Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Hydrolysis & Rearrangement: Quench the reaction with 2N HCl. Stir vigorously for 3 hours at RT.
-
Critical Step: The acid hydrolyzes the enol ether and drives the elimination of ethanol (Stork-Danishefsky type transposition), reforming the conjugated enone with the ethynyl group at the 3-position.
-
-
Workup: Extract with Ethyl Acetate (3x). Wash organics with Brine, dry over MgSO4, and concentrate.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product is a sensitive oil; store at -20°C.[1][2]
Protocol B: Comparative Thiol Reactivity Assay (Kinetic Benchmarking)
This protocol measures the
Materials:
-
Phosphate Buffer (PBS), pH 7.4
-
GSH (10 mM stock)
-
Test Compounds (2-CO and 3-ECO, 10 mM in DMSO)
Procedure:
-
Preparation: Dilute GSH to 100 µM in PBS.
-
Initiation: Add Test Compound (1000 µM, 10x excess) to the GSH solution to ensure pseudo-first-order kinetics.
-
Monitoring:
-
UV-Vis: Monitor the disappearance of the enone absorbance band (approx. 240 nm for 2-CO, redshifted to ~260-270 nm for 3-ECO due to extended conjugation).
-
HPLC: Aliquot at t = 0, 5, 10, 30, 60 min. Quench with 0.1% Formic Acid.[2] Analyze peak area ratio of Product vs. Internal Standard.
-
-
Calculation: Plot
vs. time. The slope represents .[1][2]
Data Summary & Selection Guide
| Parameter | 2-Cyclohexen-1-one | 3-Ethynylcyclohex-2-en-1-one | Decision Driver |
| Reaction Rate ( | 1.0 (Reference) | ~0.1 - 0.3 (Estimated) | Use 2-CO for low-abundance targets requiring high capture efficiency.[1][2] |
| Selectivity | Low (Promiscuous) | Moderate | Use 3-ECO to avoid saturating abundant cytosolic thiols.[1][2] |
| Post-Labeling | Impossible | Click-Ready | Use 3-ECO for target identification (proteomics) or imaging.[1][2] |
| Metabolic Stability | Moderate | Low (Alkyne metabolism) | 2-CO is better for in vivo efficacy; 3-ECO is better for in vitro discovery.[1][2] |
References
-
Nielsen, A. T., & Houlihan, W. J. (2011). The Aldol Condensation. Organic Reactions. Wiley.[2] Link (Foundational reactivity of enones).
-
Kee, J. M., & Muir, T. W. (2012). Chasing phosphohistidine: an update. ACS Chemical Biology, 7(1), 44-51. Link (Discusses use of electrophilic probes for histidine/cysteine).
- Patterson, A. W., et al. (2012). Design and synthesis of a focused library of electrophilic probes for the identification of kinase cysteines. Journal of Medicinal Chemistry. (Contextualizes 3-substituted enones in probe design).
- Stork, G., & Danishefsky, S. (1973). The reductive alkylation of enones. Journal of the American Chemical Society. (Foundational synthesis logic for substituted enones).
-
Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical Research, 25(10), 2216-2230. Link (Application of alkyne handles).
Sources
- 1. prepchem.com [prepchem.com]
- 2. 3-Ethylcyclohex-2-en-1-one | C8H12O | CID 238965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 3-Ethoxycyclohex-2-ene-1-one | C8H12O2 | CID 79216 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The Puzzle of the New Type of Intermediate in the Course of [2 + 2] Cycloaddition with the Participation of Conjugated Nitroalkenes: MEDT Computational Study [mdpi.com]
- 9. E2 and E1 Elimination Reactions of Cyclohexanes [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. BJOC - On the strong difference in reactivity of acyclic and cyclic diazodiketones with thioketones: experimental results and quantum-chemical interpretation [beilstein-journals.org]
ATR-FTIR vs. Transmission FTIR for Conjugated Enones: A Case Study on 3-Ethynylcyclohex-2-en-1-one
As a Senior Application Scientist, I frequently encounter analytical challenges when verifying the structural integrity of highly conjugated organic molecules. 3-Ethynylcyclohex-2-en-1-one is a prime example of a complex system, featuring a ketone (C=O) conjugated with an alkene (C=C), which is further conjugated with a terminal alkyne (C≡C).
Accurately identifying these functional groups requires an understanding of both the molecule's quantum mechanical behavior and the optical physics of the chosen Infrared (IR) spectroscopy method. This guide objectively compares the performance of Attenuated Total Reflectance (ATR-FTIR) against traditional Transmission FTIR for the structural verification of this specific compound, providing drug development professionals and researchers with a definitive framework for method selection.
Mechanistic Causality of Spectral Signatures
Before comparing instrumental techniques, we must establish the theoretical baseline for 3-Ethynylcyclohex-2-en-1-one. The molecule's extended
-
Conjugated Ketone (C=O): A standard aliphatic cyclohexanone absorbs at approximately 1715 cm⁻¹. However, the delocalization of
-electrons across the enone system reduces the electron density of the carbonyl double bond. This weakens the bond's force constant, lowering the stretching frequency to the 1685–1666 cm⁻¹ range[1]. -
Terminal Alkyne (C≡C): Internal alkynes often have very weak IR signals due to a lack of dipole moment change. However, terminal alkynes are asymmetric. The conjugation in 3-ethynylcyclohex-2-en-1-one enhances the polarizability of the system, making the C≡C stretch at ~2100 cm⁻¹ distinct, albeit still relatively weak compared to the carbonyl.
-
Alkyne C-H Stretch (≡C-H): The sp-hybridized carbon-hydrogen bond is exceptionally stiff, resulting in a high-frequency, sharp stretching vibration near 3300 cm⁻¹.
Methodology Comparison: ATR vs. Transmission
The decision between ATR and Transmission FTIR is not merely a matter of convenience; it significantly affects spectral quality, relative peak intensities, and quantitative reliability[2].
Transmission FTIR (Bulk Absorption)
Transmission FTIR passes the IR beam completely through a thin sample (e.g., a capillary film between NaCl windows). It measures bulk absorption directly, meaning the Beer-Lambert law applies linearly across the entire spectrum[2].
-
Performance Advantage: The relative intensity between the high-frequency 3300 cm⁻¹ alkyne peak and the lower-frequency 1680 cm⁻¹ ketone peak will be accurately represented, matching standard reference libraries.
ATR-FTIR (Surface Evanescent Wave)
ATR-FTIR measures absorption via an evanescent wave that penetrates only a few microns into the sample[2]. The critical optical limitation here is that the depth of penetration (
-
Performance Flaw: Because high wavenumbers (like 3300 cm⁻¹) correspond to shorter wavelengths, the penetration depth is significantly shallower at the alkyne C-H stretch than at the ketone C=O stretch (1680 cm⁻¹). Consequently, the critical alkyne ≡C-H stretch will appear artificially weak in an uncorrected ATR spectrum[3].
Data Presentation: Spectral Comparison
The following table summarizes the expected quantitative performance and visual appearance of key functional groups in 3-Ethynylcyclohex-2-en-1-one using both techniques.
| Peak Assignment | Theoretical Wavenumber (cm⁻¹) | ATR-FTIR Appearance (Uncorrected) | Transmission FTIR Appearance |
| Terminal ≡C-H Stretch | ~3280 - 3310 | Sharp, but artificially weak due to shallow penetration depth. | Sharp, strong intensity ; true representation of bond polarity. |
| Terminal C≡C Stretch | ~2090 - 2110 | Sharp, weak to moderate. | Sharp, weak to moderate. |
| Conjugated C=O Stretch | ~1665 - 1685 | Very strong, dominant peak. | Very strong, dominant peak. |
| Conjugated C=C Stretch | ~1590 - 1620 | Moderate to strong. | Moderate to strong. |
Experimental Protocols (Self-Validating Workflows)
To ensure high-fidelity data, follow these self-validating protocols. Each method includes built-in checks to prevent spectral artifacts.
Protocol A: ATR-FTIR Analysis (Rapid Screening)
-
Crystal Preparation: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and a lint-free wipe. Allow to dry completely.
-
Background Validation: Collect a background spectrum (air) using 32 scans at 4 cm⁻¹ resolution. Ensure the baseline is flat and free of residual organic contamination.
-
Sample Application: Apply 1-2 drops of liquid 3-Ethynylcyclohex-2-en-1-one directly onto the center of the ATR crystal. Ensure complete coverage of the sensor area.
-
Data Acquisition: Collect the sample spectrum (32 scans, 4 cm⁻¹ resolution).
-
Algorithmic Correction (Critical Step): Apply the spectrometer software's "ATR Correction" algorithm. This mathematical transformation compensates for the wavelength-dependent penetration depth, boosting the intensity of the 3300 cm⁻¹ alkyne peak to resemble a transmission spectrum[3].
Protocol B: Transmission FTIR Analysis (High-Fidelity Relative Intensity)
-
Window Preparation: Obtain two clean, polished NaCl or KBr windows. Inspect for fogging (moisture degradation).
-
Background Validation: Collect a background spectrum through the empty sample compartment (32 scans, 4 cm⁻¹ resolution).
-
Capillary Film Formation: Place exactly 1 drop of 3-Ethynylcyclohex-2-en-1-one on the center of one window. Press the second window firmly on top to form a uniform, bubble-free capillary film.
-
Data Acquisition: Mount the window assembly in the spectrometer and collect the sample spectrum.
-
Validation Check: Ensure the maximum absorbance of the C=O peak (1680 cm⁻¹) does not exceed 1.2 Absorbance Units (AU). If it does, the film is too thick (violating Beer-Lambert linearity) and must be pressed thinner.
Method Selection Workflow
Workflow for selecting IR sampling techniques for conjugated enones based on analytical goals.
References
-
[2] How to Choose Between ATR and Transmission FTIR. WordPress. Available at:
-
[3] Comparison of FTIR Spectra Collected by Transmission and ATR Sampling. Pike Technologies. Available at:
-
INFRARED SPECTROSCOPY (IR): IR Spectrum of Alkynes. University of Texas at Dallas. Available at:
-
[1] Infrared Spectroscopy: Resonance lowering of Carbonyl Frequencies. University of Babylon. Available at:
Sources
Comparative kinetics of Michael addition to various ethynyl enones
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Covalent Inhibitor Design & Kinetic Profiling
Executive Summary: The Ynone Advantage
In the landscape of covalent drug discovery, ethynyl enones (ynones) represent a high-potency alternative to the ubiquitous acrylamide warheads. While acrylamides rely on irreversible alkylation, ynones offer a tunable reactivity profile that can bridge the gap between "irreversible" and "reversible covalent" mechanisms.
This guide analyzes the kinetic behaviors of various ethynyl enones, specifically focusing on the 1,4-Michael addition of thiols (cysteine surrogates). We compare their second-order rate constants (
Key Kinetic Differentiators[1][2]
-
Dual-Step Addition: Unlike alkenes, ynones can accept two nucleophiles. The kinetic gap (
) between the first and second addition is the critical parameter for selectivity. -
Tunable Reversibility: The
hybridized adduct (enone) is often more prone to retro-Michael reaction than the adducts of acrylamides, allowing for "tuned" residence times. -
Electronic Sensitivity: The linear geometry of the alkyne renders the
-carbon highly sensitive to electronic perturbations from the carbonyl substituent.
Mechanistic Underpinnings
To control the kinetics, one must understand the transition state. The reaction proceeds via a stepwise anionic addition.
Reaction Pathway Analysis
The addition of a thiol (R-SH) to an ethynyl enone involves:
-
Nucleophilic Attack: Formation of an allenyl enolate intermediate.
-
Proton Transfer: Rapid tautomerization to the
-thio-enone ( mixture). -
Second Addition (Optional): Attack on the resulting conjugated enone to form a dithio-ketal.
Figure 1: Stepwise kinetic pathway of thiol addition to ethynyl enones. Note the reversibility (
Comparative Kinetic Profiling
The following data synthesizes relative reactivity trends. While absolute
Table 1: Electrophilicity & Kinetic Parameters of Michael Acceptors
| Warhead Class | Structure | Relative Reactivity ( | Reversibility | Cysteine Selectivity |
| Vinyl Sulfone | High ( | Low | Low (Promiscuous) | |
| Ethynyl Enone (Ynone) | High ( | Tunable (High) | Medium-High | |
| Acrylate | Medium ( | Low | Medium | |
| Acrylamide | Low (Baseline: 1) | Negligible | High | |
| Propiolamide | Low-Medium | Medium | High |
Substituent Effects on Ynone Kinetics
The rate law for the reaction is generally second-order:
| Ynone Subclass | Substituent ( | Kinetic Impact | Mechanism Note |
| Terminal Ynone | Fastest. Unhindered | Prone to double addition. | |
| Internal Alkyl | Moderate. Steric hindrance lowers | Better mono-addition selectivity. | |
| Internal Aryl | Slow. Conjugation stabilizes ground state. | Significant reversibility observed. | |
| Halo-Ynone | Ultra-Fast (Initial). | Kinetic Differentiation: The Br group activates the first addition but deactivates the second, allowing precise mono-functionalization. |
Field Insight: For covalent drugs, "faster" is not always better. An ultra-fast
can lead to off-target toxicity (glutathione depletion). Internal ynones () often provide the "Goldilocks" zone of reactivity comparable to targeted acrylamides but with a distinct steric profile.
Experimental Validation Protocols
To rigorously determine
Protocol A: NMR Kinetic Assay ( H-NMR)
Objective: Determine the second-order rate constant (
Reagents:
-
Ynone substrate (20 mM stock in
-DMSO) -
Standard Thiol: N-acetylcysteine methyl ester (NAC-Me) or Glutathione (GSH).
-
Internal Standard: 1,3,5-trimethoxybenzene (inert).
-
Buffer: Phosphate buffered
(pD 7.4) mixed with -DMSO (to ensure solubility).
Workflow:
-
Baseline: Acquire spectrum of Ynone + Internal Standard to calibrate integrals.
-
Initiation: Add Thiol at 10-fold excess (Pseudo-first-order condition).
-
Monitoring: Acquire arrayed
H-NMR spectra every 30-60 seconds for 60 minutes. -
Analysis: Track the decay of the alkynyl proton (if terminal) or the
-protons of the ketone.
Calculation:
Plot
-
Slope =
Protocol B: Reversibility (Dilution Assay)
Objective: Confirm if the drug-target engagement is transient.
-
Incubate Ynone and Thiol (1:1 ratio) until 100% conversion to adduct.
-
Dilute the mixture 100-fold into a "sink" solution (containing a scavenger like maleimide or Ellman's reagent).
-
Monitor by LC-MS. Appearance of Scavenger-Thiol adduct indicates retro-Michael dissociation of the Ynone-Thiol complex.
Experimental Workflow Diagram
Figure 2: Standardized workflow for determining second-order rate constants using pseudo-first-order NMR kinetics.
References
-
Nair, D. P., et al. (2014).[1] "The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry."[2] Chemistry of Materials. [Link]
-
Kelemen, R. E., et al. (2022). "Thiol-thiol cross-clicking using bromo-ynone reagents." Nature Communications. [Link]
-
Flanagan, M. E., et al. (2015). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry. [Link]
-
Jackson, P. A., et al. (2016). "Kinetics and Thermodynamics of Reversible Thiol Additions to Mono- and Diactivated Michael Acceptors." The Journal of Organic Chemistry. [Link]
-
Puttreddy, R., et al. (2021).[3] "Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions." Chemical Reviews. [Link]
Sources
Safety Operating Guide
Guide to the Proper Disposal of 3-Ethynylcyclohex-2-en-1-one: A Protocol for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-ethynylcyclohex-2-en-1-one. As a compound featuring both an α,β-unsaturated ketone and a terminal alkyne, it possesses distinct reactive properties that necessitate careful handling and specialized disposal procedures. This guide is designed for researchers, scientists, and drug development professionals to ensure personnel safety and environmental protection, building upon our commitment to support your work beyond the product itself.
Hazard Assessment and Chemical Profile
-
α,β-Unsaturated Ketone: This moiety is a known Michael acceptor, making the compound reactive towards nucleophiles. Compounds in this class are often skin, eye, and respiratory tract irritants.[1][2]
-
Terminal Alkyne (Ethynyl Group): The most critical hazard associated with this group is its potential to form explosive heavy metal acetylides.[3][4] Contact with metals such as copper, silver, mercury, or their salts can lead to the formation of shock-sensitive, explosive compounds. This reactivity dictates strict segregation from certain materials. Acetylenic compounds can also be flammable.[4][5]
Based on analogous compounds, the following hazards should be assumed:
| Hazard Category | Anticipated Risk | Rationale & Reference |
| Flammability | Combustible Liquid | Similar structures like cyclohexene and other unsaturated ketones are classified as flammable or combustible.[2][6] |
| Acute Toxicity (Oral, Dermal) | Harmful if swallowed, Toxic in contact with skin | Analogs such as 1-ethynyl-1-cyclohexanol are categorized as harmful if swallowed and toxic upon skin contact.[7][8] |
| Skin Corrosion/Irritation | Causes skin irritation | This is a common characteristic of α,β-unsaturated ketones and related cyclic ketones.[1][6][7] |
| Eye Damage/Irritation | Causes serious eye irritation | Expected based on data for similar chemical structures.[1][6][7] |
| Reactivity | Risk of forming explosive compounds | The terminal alkyne can react with heavy metals (Cu, Ag, Hg) to form explosive acetylides.[3][4] |
Mandatory Personal Protective Equipment (PPE)
Before handling 3-ethynylcyclohex-2-en-1-one for any purpose, including disposal, the following PPE is mandatory to minimize exposure risk:
-
Eye Protection: Chemical safety goggles are required. If there is a splash hazard, use a face shield in addition to goggles.[8]
-
Hand Protection: Handle with chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after handling.[8]
-
Skin and Body Protection: Wear a flame-retardant lab coat and ensure that skin is not exposed.
-
Respiratory Protection: All handling of the compound, especially when generating waste, should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[6][9]
Step-by-Step Disposal Protocol
The disposal of 3-ethynylcyclohex-2-en-1-one is governed by its classification as hazardous waste. Under no circumstances should this chemical be disposed of via sanitary sewer systems.[10] The following protocol aligns with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA).[11]
Step 1: Waste Characterization and Segregation
-
Classify as Hazardous Waste: Due to its reactivity, potential toxicity, and flammability, all waste containing 3-ethynylcyclohex-2-en-1-one must be managed as hazardous waste.[12][13]
-
Segregate at the Source: This is the most critical step to prevent dangerous reactions.
-
Incompatible Materials: Keep waste containing 3-ethynylcyclohex-2-en-1-one separate from strong oxidizing agents, strong bases, and strong reducing agents.[2]
-
CRITICAL - Avoid Metals: Ensure the waste stream does not come into contact with copper, silver, mercury, brass, or other heavy metals and their salts to prevent the formation of explosive acetylides.[3][4] Use only compatible containers and funnels (e.g., glass, polyethylene).
-
Step 2: Containerization and Labeling
-
Select an Appropriate Container:
-
Use a clean, compatible container, typically glass or high-density polyethylene (HDPE).
-
The container must have a tightly sealing screw cap to prevent leaks and evaporation.
-
Ensure the container is in good condition and compatible with all components of the waste mixture.[3]
-
-
Properly Label the Container:
-
Attach a completed Hazardous Waste label from your institution's Environmental Health and Safety (EHS) department as soon as the first drop of waste is added.[3]
-
Clearly write the full chemical name: "3-Ethynylcyclohex-2-en-1-one ". Do not use abbreviations.
-
List all other components of the waste mixture with their approximate percentages.
-
Mark the container with the words "HAZARDOUS WASTE ".[3]
-
Step 3: Accumulation and Storage
-
Keep Containers Closed: Hazardous waste containers must remain sealed at all times, except when actively adding waste.
-
Store in a Safe Location: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from heat sources or open flames, and in secondary containment to catch any potential leaks.
Step 4: Final Disposal
-
Contact EHS: Once the container is full or you are finished generating this waste stream, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.[10]
-
Licensed Disposal: Your EHS department will ensure the waste is transported by a licensed carrier to a permitted Treatment, Storage, and Disposal Facility (TSDF).[11][13] The standard and safest method for final destruction is typically high-temperature incineration.[10]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For large spills, evacuate the area and contact your institution's emergency response line.
-
Secure the Area: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood) and remove all ignition sources.[9]
-
Don PPE: Wear the full PPE detailed in Section 2.
-
Contain and Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste: Carefully scoop the absorbed material and contaminated debris using spark-proof tools into a designated hazardous waste container.[6][8]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), collecting all cleaning materials as hazardous waste. Follow with soap and water.
-
Label and Dispose: Seal and label the container as hazardous waste and arrange for disposal through your EHS office.
Visual Workflow and Diagrams
To clarify the procedural logic, the following diagrams illustrate the disposal decision-making process and the key reactive features of the molecule.
Caption: Disposal workflow for 3-ethynylcyclohex-2-en-1-one.
Caption: Key reactive moieties of the target compound.
References
- Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022, July 12). Vertex AI Search.
- How to Properly Manage Hazardous Waste Under EPA Regul
- Steps in Complying with Regulations for Hazardous Waste | US EPA. (2025, May 30). US EPA.
- EPA Hazardous Waste Regul
- Detoxification of aldehydes and ketones.
- Learn the Basics of Hazardous Waste | US EPA. (2025, March 24). US EPA.
- Proper Disposal of Acetylene-PEG3-MMAF-OMe: A Guide for Labor
- Advisory 7.3 - UC EH&S.
- The reactivity of 3-Ethenyl-4-methylcyclohex-2-en-1-one and related compounds towards some carbanionic nucleophiles. (1984, November 1). ConnectSci.
- 3-Ethylcyclohex-2-en-1-one | C8H12O | CID 238965.PubChem.
- GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS.
- Acetylene Cylinders Disposal.Synergy Recycling.
- GUIDELINES FOR THE DISPOSAL OF ACETYLENE CYLINDERS.ANZIGA.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6). Sigma-Aldrich.
- SAFETY DATA SHEET - Fisher Scientific. (2004, November 18). Fisher Scientific.
- SAFETY DATA SHEET - 2-Cyclohexen-1-one. (2012, April 30). Fisher Scientific.
- SAFETY DATA SHEET - 1-Ethynyl-1-cyclohexanol. (2010, November 16). Fisher Scientific.
- PRODUCT AND COMPANY IDENTIFIC
- (E)-3-(prop-1-en-1-yl)cyclohex-2-en-1-one.LookChem.
- Hazardous Substance Fact Sheet - Cyclohexene.NJ.gov.
- 3-(1-BUTOXYVINYL)
Sources
- 1. 3-Ethylcyclohex-2-en-1-one | C8H12O | CID 238965 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. ehs.uc.edu [ehs.uc.edu]
- 4. Acetylene Cylinders Disposal — Synergy Recycling [synergy-recycling.co.uk]
- 5. asiaiga.org [asiaiga.org]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. echemi.com [echemi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. epa.gov [epa.gov]
- 12. sustainable-markets.com [sustainable-markets.com]
- 13. epa.gov [epa.gov]
Personal Protective Equipment & Handling Guide: 3-Ethynylcyclohex-2-en-1-one
Part 1: Executive Safety Assessment (The "Why")[1]
3-Ethynylcyclohex-2-en-1-one is not a generic organic solvent; it is a bifunctional electrophile .[1] As a Senior Scientist, I urge you to look beyond the Safety Data Sheet (SDS) signal words. This molecule combines a conjugated enone (Michael acceptor) with a terminal alkyne .[1]
The Mechanistic Hazard[1]
-
Michael Acceptor Reactivity: The enone moiety (
) is highly reactive toward soft nucleophiles, specifically the sulfhydryl (-SH) groups of cysteine residues in proteins.[1] -
Terminal Alkyne Instability: The terminal ethynyl group (
) is weakly acidic (pKa ~25).[1]-
Reactivity: It can form explosive metal acetylides upon contact with copper, silver, or mercury.
-
Polymerization:[1] In the presence of radical initiators or strong bases, uncontrolled polymerization can occur, leading to thermal runaway.
-
Part 2: Barrier Protocol (PPE & Containment)[1]
Standard "lab coat and glasses" are insufficient for electrophilic alkylating agents.[1] You must employ a Self-Validating Barrier System .[1]
Personal Protective Equipment (PPE) Matrix
| Zone | Protection Level | Component | Specification | Rationale |
| Dermal | High | Gloves (Inner) | Silver Shield / 4H (Laminate) | Impermeable to small organic electrophiles.[1] |
| Gloves (Outer) | Nitrile (5 mil minimum) | Mechanical protection; sacrifice layer.[1] | ||
| Body | Tyvek Lab Coat (Closed Front) | Prevents absorption into street clothes.[1] | ||
| Ocular | Standard | Eyewear | Chemical Goggles | Vapors are lachrymatory; safety glasses allow side-entry.[1] |
| Respiratory | Task-Dependent | Respirator | Half-face w/ OV Cartridges | Required if working outside a fume hood (e.g., spill cleanup).[1] |
Engineering Controls
-
Primary Containment: All transfers must occur within a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
-
Inert Atmosphere: Store and handle under Argon or Nitrogen.[1][3] Oxygen promotes radical polymerization of the alkyne.
Part 3: Operational Handling Procedures
Protocol A: Safe Weighing & Transfer
Objective: Prevent aerosolization and surface contamination.[1]
-
Preparation: Place a disposable absorbent mat (plastic side down) in the fume hood.[1]
-
Taring: Tare the receiving flask before bringing it into the hood to avoid contaminating the balance keypad.
-
Transfer:
-
Decontamination: Immediately wipe the exterior of the stock bottle with a Kimwipe dampened in acetone, then dispose of the wipe as hazardous waste.
Protocol B: Reaction Setup (The "No-Metal" Rule)
Objective: Avoid acetylide formation.[1]
-
Forbidden Materials: Do not use metal spatulas, needles, or fittings made of Copper, Brass, or Silver .
-
Allowed Materials: Stainless steel (304/316), Teflon (PTFE), Glass, and Polypropylene.
-
Quenching: If the reaction uses metal catalysts (e.g., Pd for Sonogashira coupling), ensure the waste stream is segregated from strong oxidizers.
Part 4: Emergency Response Logic
Decision Logic: PPE Selection
The following diagram illustrates the decision process for selecting PPE based on the operation scale and state.
Caption: Decision tree for selecting appropriate PPE based on containment status and operational scale.
Spill Response Workflow (The "Absorb & Burn" Method)
Do NOT use water. Water can spread the organic layer and, if basic, trigger polymerization.
-
Evacuate: Clear the immediate area (10-meter radius).
-
PPE Up: Don Silver Shield gloves and a respirator.[1]
-
Contain: Encircle the spill with universal absorbent pads or vermiculite.[1]
-
Neutralize (Optional but Recommended): For large spills, treat the absorbed mass with a dilute solution of Cysteine or Glutathione (if available) to scavenge the Michael acceptor, reducing volatility and toxicity. Note: This is an advanced step for trained chemists.[1]
-
Collect: Scoop absorbed material into a wide-mouth HDPE jar. Label "Hazardous Waste: Toxic/Flammable."[1]
Part 5: Disposal & Logistics[1]
Waste Classification[1]
-
RCRA Code: D001 (Ignitable), potentially D003 (Reactive - if acetylides present).[1]
-
Segregation: Keep separate from Oxidizers (Peroxides, Nitric Acid) and Heavy Metals.
Disposal Protocol
| Waste Type | Treatment Method | Notes |
| Reaction Mixture | High-Temp Incineration | The only safe destruction method for Michael acceptors.[1] |
| Sharps/Glass | Sharps Bin | Rinse with acetone before disposal to remove residual electrophile.[1] |
| Aqueous Waste | Segregated Organic/Aq | Do not pour down drain.[1] Toxic to aquatic life.[1][4] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 238965, 3-Ethylcyclohex-2-en-1-one. Retrieved from [Link]
-
Organic Syntheses (2014). Palladium-catalyzed 1,4-Addition of Terminal Alkynes to Conjugated Enones. Org. Synth. 2014, 91, 72-82.[1] Retrieved from [Link][1]
-
Princeton University EHS (2025). Safe Handling of Organolithium and Terminal Alkyne Compounds. Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
